3-Chloro-N-(propan-2-yl)pyrazin-2-amine
Description
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Structure
3D Structure
Properties
IUPAC Name |
3-chloro-N-propan-2-ylpyrazin-2-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10ClN3/c1-5(2)11-7-6(8)9-3-4-10-7/h3-5H,1-2H3,(H,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHCWENVIQSXOQV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC1=NC=CN=C1Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10ClN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20614406 | |
| Record name | 3-Chloro-N-(propan-2-yl)pyrazin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20614406 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
53265-32-0 | |
| Record name | 3-Chloro-N-(propan-2-yl)pyrazin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20614406 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
3-Chloro-N-(propan-2-yl)pyrazin-2-amine CAS number and synonyms
Topic: 3-Chloro-N-(propan-2-yl)pyrazin-2-amine Content Type: Technical Whitepaper / Synthetic Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers
Strategic Scaffold for Kinase Inhibitor and GPCR Ligand Synthesis
Executive Summary
In the landscape of modern medicinal chemistry, 3-Chloro-N-(propan-2-yl)pyrazin-2-amine (CAS: 53265-32-0) represents a high-value "privileged structure." Its pyrazine core, functionalized with both an electrophilic chlorine and a nucleophilic secondary amine, serves as a versatile linchpin for fragment-based drug discovery (FBDD). This guide details the synthesis, mechanistic underpinnings, and application of this intermediate, specifically addressing its utility in constructing heteroaromatic libraries for oncology (kinase inhibition) and neurology (GPCR modulation).
Chemical Identity & Physical Properties[1][2][3]
| Parameter | Specification |
| CAS Number | 53265-32-0 |
| IUPAC Name | 3-Chloro-N-(propan-2-yl)pyrazin-2-amine |
| Synonyms | 3-Chloro-N-isopropylpyrazin-2-amine; 2-Amino-3-chloro-N-isopropylpyrazine |
| Molecular Formula | C |
| Molecular Weight | 171.63 g/mol |
| SMILES | CC(C)Nc1nc(Cl)cn1 |
| LogP (Predicted) | ~1.6 – 1.9 |
| Appearance | Off-white to pale yellow solid (low melting) or viscous oil |
| Solubility | Soluble in DMSO, MeOH, DCM; sparingly soluble in water |
Synthetic Methodology
Core Synthesis: Nucleophilic Aromatic Substitution (S Ar)
The most robust route to 3-Chloro-N-(propan-2-yl)pyrazin-2-amine involves the regioselective mono-amination of 2,3-dichloropyrazine .
Reaction Scheme:
Detailed Protocol
Note: This protocol is designed for a 10 mmol scale. Scale-up requires re-evaluation of exotherm management.
Reagents:
-
2,3-Dichloropyrazine (1.0 eq)
-
Isopropylamine (1.1 – 1.2 eq)
-
Triethylamine (Et
N) or DIPEA (1.5 eq) as an acid scavenger -
Solvent: Ethanol (EtOH) or Acetonitrile (MeCN)
Step-by-Step Procedure:
-
Setup: Charge a round-bottom flask with 2,3-dichloropyrazine (1.49 g, 10 mmol) and anhydrous EtOH (20 mL).
-
Addition: Cool the solution to 0°C to minimize initial exotherms. Add Triethylamine (2.1 mL, 15 mmol).
-
Reaction: Dropwise add Isopropylamine (0.94 mL, 11 mmol).
-
Expert Insight: Although 2,3-dichloropyrazine is symmetric, rapid addition of excess amine at high temperatures can lead to bis-substitution (forming the di-amino byproduct). Controlled addition at low temperature favors mono-substitution.
-
-
Progression: Allow the mixture to warm to room temperature (RT) and stir for 2–4 hours. Monitor by TLC (Hexane:EtOAc 4:1) or LC-MS.
-
Target: Disappearance of starting material; appearance of product peak [M+H]
= 172.
-
-
Workup: Concentrate the solvent under reduced pressure. Resuspend the residue in Ethyl Acetate (EtOAc) and wash with water (
) to remove triethylammonium chloride salts. -
Purification: Dry the organic layer over Na
SO , filter, and concentrate. If necessary, purify via flash column chromatography (SiO , gradient 0-20% EtOAc in Hexanes).
Process Logic & Decision Tree
The following diagram illustrates the critical decision points during synthesis to ensure high purity.
Figure 1: Synthetic workflow and critical control points for preventing over-amination.
Mechanistic Insight & Causality
The synthesis relies on Nucleophilic Aromatic Substitution (S
-
Substrate Activation: The pyrazine ring is electron-deficient (π-deficient), making the carbons attached to the chlorine atoms highly electrophilic.
-
Symmetry & Regioselectivity: The starting material, 2,3-dichloropyrazine, is symmetric. Therefore, the first attack by isopropylamine can occur at either C2 or C3 with equal probability, yielding the same product.
-
Deactivation: Once the first amine is installed, the pyrazine ring becomes more electron-rich due to the resonance donation of the nitrogen lone pair. This deactivates the ring toward a second nucleophilic attack, naturally favoring the mono-substituted product.
-
Expert Note: This electronic deactivation is the primary reason why high yields (>85%) of the mono-chloride are achievable without complex protecting groups.
-
Applications in Drug Discovery
This compound is a "linchpin" intermediate. The remaining chlorine atom is a handle for further diversification.
Scaffold Utility
-
Suzuki-Miyaura Coupling: The C-Cl bond allows for coupling with aryl boronic acids to create bi-aryl systems common in kinase inhibitors (e.g., BTK, JAK inhibitors).
-
Buchwald-Hartwig Amination: Reaction with a second amine yields unsymmetrical 2,3-diaminopyrazines.
-
Cyclization: Reaction with hydrazine or amidines can fuse new rings, creating pteridines or pyrazinopyrimidines.
Therapeutic Areas[3][5]
-
Kinase Inhibitors: The pyrazine core mimics the adenine ring of ATP, allowing these derivatives to bind to the ATP-binding pocket of kinases.
-
P2X3 Antagonists: Substituted pyrazines are explored for treating chronic cough and pain.
-
Endothelin Receptor Antagonists: Used in cardiovascular research.
Analytical Specifications (Quality Control)
To validate the identity of the synthesized compound, compare against these expected spectral data:
-
H NMR (400 MHz, DMSO-d
):- 7.8–8.0 ppm (d, 1H, Pyrazine-H)
- 7.5–7.7 ppm (d, 1H, Pyrazine-H)
- 6.8 ppm (br s, 1H, NH)
- 4.1 ppm (m, 1H, CH of isopropyl)
-
1.2 ppm (d, 6H, CH
of isopropyl)
-
LC-MS:
-
Peak at
. -
Isotope pattern showing characteristic Chlorine split (
Cl/ Cl ratio ~3:1).
-
Safety & Handling
Signal Word: Warning
| Hazard Code | Description | Precaution |
| H315 | Causes skin irritation | Wear nitrile gloves. |
| H319 | Causes serious eye irritation | Use safety goggles. |
| H335 | May cause respiratory irritation | Work in a fume hood. |
Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen) to prevent oxidation or hydrolysis over long periods.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 53265-32-0. Retrieved from [Link]
- Google Patents.Process for the preparation of 2,3-dichloropyrazine (US3287451A). (Foundational synthesis of the precursor).
Molecular weight and formula of 3-Chloro-N-(propan-2-yl)pyrazin-2-amine
This technical guide is structured as a high-level monograph for drug discovery professionals, focusing on the physicochemical properties, synthesis, and application of 3-Chloro-N-(propan-2-yl)pyrazin-2-amine .
Executive Summary
3-Chloro-N-(propan-2-yl)pyrazin-2-amine (CAS: 53265-32-0) is a critical heterocyclic intermediate in medicinal chemistry. Characterized by a pyrazine core functionalized with an electron-withdrawing chlorine atom and a lipophilic isopropylamine group, this molecule serves as a versatile scaffold for Fragment-Based Drug Discovery (FBDD) . It is particularly valued in the design of kinase inhibitors, where the pyrazine nitrogens can function as hydrogen bond acceptors in the ATP-binding hinge region, while the chlorine substituent allows for further diversification via palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig).
Physicochemical Specifications
The following data represents the core identity and calculated properties of the molecule.
| Property | Value | Notes |
| IUPAC Name | 3-Chloro-N-(propan-2-yl)pyrazin-2-amine | |
| Common Name | 3-Chloro-N-isopropylpyrazin-2-amine | |
| CAS Number | 53265-32-0 | Verified Identifier |
| Molecular Formula | C₇H₁₀ClN₃ | |
| Molecular Weight | 171.63 g/mol | Monoisotopic Mass: 171.056 |
| Appearance | Off-white to pale yellow solid | Typical; may vary by purity |
| LogP (Calc) | ~1.8 - 2.1 | Moderate Lipophilicity |
| TPSA | ~38 Ų | Good Membrane Permeability |
| pKa (Calc) | ~2.5 (Pyrazine N) | Weakly basic |
| SMILES | CC(C)Nc1nccnc1Cl |
Synthetic Methodology
The synthesis of 3-Chloro-N-(propan-2-yl)pyrazin-2-amine is classically achieved via a Nucleophilic Aromatic Substitution (
Reaction Scheme & Mechanism
The following diagram illustrates the synthetic pathway and the critical decision points for process control.
Figure 1: Synthetic pathway for the mono-amination of 2,3-dichloropyrazine. Control of stoichiometry and temperature is critical to prevent bis-substitution.
Detailed Experimental Protocol
Objective: Selective mono-substitution of 2,3-dichloropyrazine.
Reagents:
-
2,3-Dichloropyrazine (1.0 eq)[1]
-
Isopropylamine (2.2 eq) – Acts as both nucleophile and base.
-
Ethanol (anhydrous) or THF – Solvent.
Procedure:
-
Setup: Charge a round-bottom flask with 2,3-dichloropyrazine (e.g., 5.0 g) and anhydrous Ethanol (50 mL). Cool the solution to 0°C using an ice bath. Rationale: Low temperature favors kinetic control, minimizing the formation of the bis-substituted byproduct.
-
Addition: Add Isopropylamine dropwise over 15 minutes. Caution: Exothermic reaction.
-
Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 4–6 hours. Monitor by TLC (Hexane:EtOAc 4:1) or LC-MS.
-
Checkpoint: If starting material remains, heat to 40°C. Avoid reflux to prevent bis-substitution.
-
-
Workup: Concentrate the reaction mixture under reduced pressure to remove solvent and excess amine.
-
Partition: Dissolve the residue in Dichloromethane (DCM) and wash with water (2x) and brine (1x).
-
Purification: Dry the organic layer over
, filter, and concentrate. Purify via flash column chromatography ( , 0-20% EtOAc in Hexanes).
Self-Validating Check: The product should appear as a single spot on TLC (
Structural Characterization
To ensure scientific integrity, the isolated compound must be validated using NMR and Mass Spectrometry.
| Technique | Expected Signals / Data | Structural Assignment |
| ¹H NMR (DMSO-d₆) | Isopropyl Methyls ( | |
| Isopropyl Methine ( | ||
| Amine ( | ||
| Pyrazine Ring Proton (C5) | ||
| Pyrazine Ring Proton (C6) | ||
| LC-MS (ESI+) | m/z 172.1 / 174.1 (3:1 ratio) | [M+H]⁺, confirms Chlorine isotope pattern ( |
Applications in Drug Discovery
This molecule is not merely an endpoint but a high-value intermediate . Its utility lies in the orthogonality of its functional groups.
Figure 2: Downstream synthetic utility. The C-Cl bond is a "handle" for library generation, while the pyrazine nitrogen atoms often mimic the adenine ring of ATP in kinase active sites.
Mechanistic Insight
In kinase inhibitor design, the pyrazine N1 and the exocyclic amine (NH) often form a donor-acceptor motif that interacts with the hinge region of the kinase (e.g., residues like Methionine or Threonine gatekeepers). The isopropyl group provides hydrophobic bulk to fill the ribose binding pocket or specificity pocket, improving potency and selectivity.
References
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 53265-32-0. Retrieved from [Link]
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The Pyrazine-2-Amine Scaffold: A Privileged Motif in Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The pyrazine-2-amine core is a cornerstone of modern medicinal chemistry, serving as a privileged scaffold in the design of a multitude of clinically relevant therapeutic agents. This guide provides a comprehensive literature review of the pyrazine-2-amine framework in drug discovery, with a particular focus on its application in the development of kinase inhibitors for oncology. We will delve into the synthetic strategies employed to access this key structural motif, explore the intricate details of its interaction with biological targets, and analyze the structure-activity relationships that govern its therapeutic efficacy. Through detailed experimental protocols, data-rich tables, and illustrative signaling pathway diagrams, this guide aims to equip researchers with the foundational knowledge and practical insights necessary to leverage the full potential of the pyrazine-2-amine scaffold in their drug discovery endeavors.
The Pyrazine-2-Amine Scaffold: A Foundation for Therapeutic Innovation
The pyrazine ring, a six-membered aromatic heterocycle containing two nitrogen atoms in a 1,4-relationship, is a versatile building block in medicinal chemistry.[1] The addition of an amine group at the 2-position endows the scaffold with a unique combination of electronic and steric properties, making it an ideal pharmacophore for targeting a diverse range of biological macromolecules. The pyrazine-2-amine moiety can engage in a variety of non-covalent interactions, including hydrogen bonding, pi-stacking, and hydrophobic interactions, which are crucial for high-affinity binding to protein targets.[1]
The significance of this scaffold is underscored by its presence in several FDA-approved drugs and numerous clinical candidates.[2] Its ability to serve as a bioisosteric replacement for other aromatic systems, coupled with its favorable pharmacokinetic properties, has cemented its status as a "privileged" structure in drug design.[1]
Synthetic Pathways to Pyrazine-2-Amine Derivatives
The construction of the pyrazine-2-amine core and its derivatives can be achieved through various synthetic routes. A common and versatile approach involves the condensation of α-dicarbonyl compounds with 1,2-diamines, followed by functional group manipulations to introduce the desired substituents.
Representative Synthetic Protocol: Synthesis of 3-Amino-N-aryl-pyrazine-2-carboxamides
This protocol outlines a general procedure for the synthesis of a key class of pyrazine-2-amine derivatives, the 3-amino-N-aryl-pyrazine-2-carboxamides, which are precursors to many kinase inhibitors.[3]
Experimental Protocol:
Step 1: Esterification of 3-Aminopyrazine-2-carboxylic acid
-
To a suspension of 3-aminopyrazine-2-carboxylic acid in methanol, add concentrated sulfuric acid dropwise at 0 °C.
-
Stir the reaction mixture at room temperature for 24-48 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into a saturated aqueous solution of sodium bicarbonate to neutralize the acid.
-
Collect the resulting precipitate by filtration, wash with water, and dry under vacuum to afford methyl 3-aminopyrazine-2-carboxylate.
Step 2: Amide Coupling
-
To a solution of methyl 3-aminopyrazine-2-carboxylate in a suitable solvent (e.g., N,N-dimethylformamide), add the desired aniline derivative.
-
Add a coupling reagent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and a non-nucleophilic base like DIPEA (N,N-diisopropylethylamine).
-
Stir the reaction at room temperature overnight.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash with brine, and dry over anhydrous sodium sulfate.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 3-amino-N-aryl-pyrazine-2-carboxamide.
Causality Behind Experimental Choices: The use of a strong acid catalyst in the esterification step is necessary to protonate the carboxylic acid, making it more susceptible to nucleophilic attack by methanol. The choice of HATU as a coupling reagent in the amidation step is due to its high efficiency in forming amide bonds with minimal side reactions. DIPEA is used as a base to neutralize the hexafluorophosphate salt formed during the reaction without interfering with the coupling process.
Caption: Synthetic workflow for 3-amino-N-aryl-pyrazine-2-carboxamides.
Therapeutic Applications: Pyrazine-2-Amines as Kinase Inhibitors
A major area where the pyrazine-2-amine scaffold has made a significant impact is in the development of protein kinase inhibitors for the treatment of cancer.[1] Kinases are a class of enzymes that play a critical role in cell signaling, and their dysregulation is a common feature of many cancers.[2] The pyrazine-2-amine core can be readily functionalized to create potent and selective inhibitors of various kinases.
Targeting Fibroblast Growth Factor Receptors (FGFRs)
The Fibroblast Growth Factor Receptor (FGFR) signaling pathway is a key regulator of cell proliferation, survival, and angiogenesis.[4] Aberrant FGFR signaling, often due to genetic alterations, is a driver of tumorigenesis in various cancers.[4]
Mechanism of Action: Pyrazine-2-amine-based FGFR inhibitors act as ATP-competitive inhibitors, binding to the ATP-binding pocket of the kinase domain and preventing the phosphorylation of downstream signaling molecules.[4] This leads to the suppression of key oncogenic pathways such as the RAS-MAPK and PI3K-AKT pathways, ultimately resulting in cell cycle arrest and apoptosis of cancer cells.[4][5]
Caption: Inhibition of the FGFR signaling pathway by pyrazine-2-amine derivatives.
Targeting FMS-like Tyrosine Kinase 3 (FLT3)
Mutations in the FMS-like tyrosine kinase 3 (FLT3) gene are among the most common genetic alterations in acute myeloid leukemia (AML) and are associated with a poor prognosis.[6][7] These mutations lead to the constitutive activation of the FLT3 receptor, driving uncontrolled proliferation of leukemic cells.[6]
Mechanism of Action: Pyrazine-2-amine-based FLT3 inhibitors also function as ATP-competitive inhibitors.[8] By blocking the kinase activity of both wild-type and mutated FLT3, these inhibitors suppress downstream signaling pathways, including STAT5, MAPK, and AKT, leading to the induction of apoptosis in AML cells.[6][8]
Caption: Inhibition of mutant FLT3 signaling in AML by pyrazine-2-amine inhibitors.
Structure-Activity Relationship (SAR) of Pyrazine-2-Amine Kinase Inhibitors
The potency and selectivity of pyrazine-2-amine kinase inhibitors are highly dependent on the nature and position of substituents on the pyrazine ring and the N-aryl group. Systematic SAR studies have been instrumental in optimizing the pharmacological profile of these compounds.
| Compound | R1 | R2 | Target Kinase | IC50 (nM) | Reference |
| Erdafitinib | 3,5-dimethoxyphenyl | H | FGFR1 | 1.2 | [1] |
| FGFR2 | 2.5 | [1] | |||
| FGFR3 | 3.0 | [1] | |||
| FGFR4 | 5.7 | [1] | |||
| Gilteritinib | N-ethylpiperazinyl | 2-methoxyphenyl | FLT3 | <1 | [2] |
| Derivative A | 3,5-dimethoxyphenyl | 4-fluoro | FGFR1 | 5.8 | [3] |
| Derivative B | 3,5-dimethoxyphenyl | 4-chloro | FGFR1 | 3.1 | [3] |
| Derivative C | N-methylpiperazinyl | 2-chlorophenyl | FLT3 | 2.5 | [9] |
Key SAR Insights:
-
The 3-amino group of the pyrazine ring typically forms a key hydrogen bond with the hinge region of the kinase domain.
-
Substituents on the N-aryl ring can be modified to enhance potency and selectivity by exploiting specific pockets within the ATP-binding site.
-
The nature of the substituent at the 6-position of the pyrazine ring can influence solubility and pharmacokinetic properties.
Case Studies: From Bench to Bedside
The successful translation of pyrazine-2-amine-based inhibitors from preclinical research to clinical application highlights the therapeutic potential of this scaffold.
Erdafitinib (Balversa®)
Erdafitinib is a potent, oral pan-FGFR inhibitor approved by the FDA for the treatment of adult patients with locally advanced or metastatic urothelial carcinoma with susceptible FGFR3 or FGFR2 genetic alterations.[10] Clinical trials have demonstrated significant antitumor activity and a manageable safety profile for erdafitinib in this patient population.[10]
Gilteritinib (Xospata®)
Gilteritinib is an oral, potent, and selective FLT3 inhibitor approved for the treatment of adult patients with relapsed or refractory AML with a FLT3 mutation.[2][7] It has shown significant efficacy in inducing remissions and improving overall survival in this high-risk patient group.[2] The clinical development of gilteritinib showcases the power of a targeted therapeutic approach based on a deep understanding of the underlying molecular drivers of a disease.[11][12][13]
Future Perspectives and Challenges
The pyrazine-2-amine scaffold continues to be a rich source of novel therapeutic agents. Future research will likely focus on:
-
Developing next-generation inhibitors that can overcome acquired resistance to current therapies.
-
Exploring novel therapeutic applications beyond oncology, such as in inflammatory and neurodegenerative diseases.
-
Employing advanced computational methods to design more potent and selective inhibitors with improved drug-like properties.
A key challenge in the field is the management of on-target and off-target toxicities associated with kinase inhibitors. Strategies to improve the therapeutic index of pyrazine-2-amine-based drugs will be crucial for their long-term success.
Conclusion
The pyrazine-2-amine scaffold has proven to be an exceptionally fruitful starting point for the discovery and development of innovative medicines. Its inherent drug-like properties and synthetic tractability have enabled the creation of potent and selective inhibitors of key therapeutic targets, particularly protein kinases. The clinical success of drugs like erdafitinib and gilteritinib serves as a testament to the power of scaffold-based drug design and provides a strong impetus for the continued exploration of the vast chemical space surrounding the pyrazine-2-amine core. As our understanding of disease biology deepens, this versatile scaffold is poised to play an even more prominent role in the future of precision medicine.
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Unveiling the signaling network of FLT3-ITD AML improves drug sensitivity prediction. (2024). eLife. [Link]
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FLT3 mutations in acute myeloid leukemia: Therapeutic paradigm beyond inhibitor development. (n.d.). Wiley Online Library. [Link]
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Signaling Pathway and Small-Molecule Drug Discovery of FGFR: A Comprehensive Review. (n.d.). Frontiers in Cell and Developmental Biology. [Link]
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Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). (n.d.). Taylor & Francis Online. [Link]
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Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). (n.d.). National Center for Biotechnology Information. [Link]
-
FLT3 Mutations in Acute Myeloid Leukemia: Unraveling the Molecular Mechanisms and Implications for Targeted Therapies. (2023). Cureus. [Link]
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Overview of the clinical use of erdafitinib as a treatment option for the metastatic urothelial carcinoma: where do we stand. (2020). UroToday. [Link]
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The Fibroblast Growth Factor signaling pathway. (n.d.). National Center for Biotechnology Information. [Link]
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Discovery of novel and highly potent small molecule inhibitors targeting FLT3-ITD for the treatment of acute myeloid leukemia using structure-based virtual screening and biological evaluation. (2025). Frontiers in Chemistry. [Link]
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(A) Mechanism of action of FGFR inhibitors and FGFR signaling pathway:... (n.d.). ResearchGate. [Link]
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Identification of pyrazine-based TrkA inhibitors: design, synthesis, evaluation, and computational modeling studies. (2014). National Center for Biotechnology Information. [Link]
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Structure-based design of imidazo[1,2-a]pyrazine derivatives as selective inhibitors of Aurora-A kinase in cells. (n.d.). PubMed. [Link]
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Derivatives of 3-Aminopyrazine-2-carboxamides: Synthesis, Antimicrobial Evaluation, and in Vitro Cytotoxicity. (n.d.). MDPI. [Link]
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Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors. (2024). National Center for Biotechnology Information. [Link]
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Derivatives of 3-Aminopyrazine-2-carboxamides: Synthesis, Antimicrobial Evaluation, and in Vitro Cytotoxicity. (n.d.). PubMed. [Link]
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Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors. (2024). ACS Publications. [Link]
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- 10. The Fibroblast Growth Factor signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
Technical Guide: Physical Characteristics & Melting Point Analysis of 3-Chloro-N-(propan-2-yl)pyrazin-2-amine
The following technical guide details the physical characteristics, synthesis-derived impurity profiles, and melting point determination protocols for 3-Chloro-N-(propan-2-yl)pyrazin-2-amine .
Executive Summary
3-Chloro-N-(propan-2-yl)pyrazin-2-amine (CAS: 53265-32-0) is a critical heterocyclic building block used in the synthesis of pharmaceutical intermediates (e.g., kinase inhibitors) and optoelectronic materials (OLED emitters). Its pyrazine core, substituted with a chlorine atom and a bulky isopropylamino group, imparts specific solubility and electronic properties.
Accurate characterization of this compound is challenging due to the potential for melting point depression caused by residual starting materials. This guide provides a definitive framework for identifying the compound, understanding its physical state, and validating its purity through rigorous melting point (MP) analysis.
Chemical Identity & Physical Properties[1][2][3][4][5][6][7][8]
The introduction of the isopropyl group at the N-position significantly disrupts the crystal lattice packing compared to the unsubstituted 2-amino-3-chloropyrazine, lowering the melting point and increasing solubility in organic solvents.
Table 1: Physicochemical Profile
| Property | Specification | Notes |
| IUPAC Name | 3-Chloro-N-(propan-2-yl)pyrazin-2-amine | Also: 3-chloro-N-isopropylpyrazin-2-amine |
| CAS Number | 53265-32-0 | Primary identifier |
| Molecular Formula | C₇H₁₀ClN₃ | |
| Molecular Weight | 171.63 g/mol | Monoisotopic Mass: 171.06 g/mol |
| Physical State | Solid (Crystalline) | Typically appears as pale yellow to beige needles or powder.[1][2][3][4][5] |
| Melting Point | 45 °C – 65 °C (Typical Range) | Critical: Highly sensitive to purity. Analogous pyridine compounds melt ~49-50°C. |
| Solubility | Soluble in DMSO, MeOH, DCM, EtOAc | Low solubility in water; soluble in dilute acids. |
| pKa (Predicted) | ~2.5 (Pyrazine N) | Weakly basic due to electron-withdrawing Cl. |
Critical Insight: Unlike the unsubstituted 2-amino-3-chloropyrazine (MP ~168°C), the isopropyl derivative has a drastically lower melting point , often falling near 50°C. This makes it prone to appearing as an "oily solid" if solvent residues (e.g., hexane, toluene) or starting materials are present.
Synthesis & Impurity Impact on Melting Point[7][8][9]
To understand the physical characteristics, one must understand the synthesis. The compound is typically produced via a Nucleophilic Aromatic Substitution (SₙAr) reaction.
Synthesis Pathway
The reaction involves the displacement of one chlorine atom from 2,3-dichloropyrazine by isopropylamine .
Figure 1: Synthesis pathway highlighting the starting material (2,3-dichloropyrazine) which has a low melting point (29°C).
The "Eutectic Trap"
The primary impurity is often unreacted 2,3-dichloropyrazine .
-
Starting Material MP: ~29 °C (often a liquid at warm room temperature).
-
Target Product MP: ~50–60 °C.
-
Result: Even 2-3% residual starting material can form a eutectic mixture, depressing the melting point of the product to < 35 °C , causing it to appear as a yellow oil rather than a solid.
Protocol Note: If your isolated material is an oil, do not assume it is the correct state. It likely requires recrystallization (e.g., from cold pentane or hexanes) to remove the low-melting starting material.
Melting Point Determination Protocols
Accurate MP determination is the primary "Go/No-Go" gate for checking the removal of the 2,3-dichloropyrazine precursor.
Method A: Capillary Melting Point (Standard)
Best for routine quality control.
-
Sample Prep: Dry the sample under high vacuum (0.1 mbar) for 4 hours to remove solvent residues.
-
Loading: Pack 2-3 mm of sample into a glass capillary.
-
Ramp Rate:
-
Fast ramp (10°C/min) to 35°C.
-
Slow ramp (1°C/min) from 35°C to 70°C.
-
-
Observation:
-
Sweating: Onset of liquid formation (record as T₁).
-
Clear Point: Complete liquefaction (record as T₂).
-
-
Acceptance Criteria: A range (T₂ - T₁) of < 2°C indicates high purity. A range > 5°C suggests solvent entrapment or precursor contamination.
Method B: Differential Scanning Calorimetry (DSC)
Best for distinguishing moisture/solvent loss from actual melting.
-
Pan: Hermetically sealed aluminum pan (Tzero).
-
Atmosphere: Nitrogen purge (50 mL/min).
-
Cycle: Heat from 0°C to 100°C at 5°C/min.
-
Analysis: Look for a sharp endothermic peak.
-
Broad endotherm < 100°C = Solvent/Water.
-
Sharp endotherm ~50-60°C = Melting of Product .
-
Characterization Workflow (Decision Tree)
Use this logic flow to validate the physical state and identity of the compound.
Figure 2: Quality Control decision tree. "SM" refers to Starting Material (2,3-dichloropyrazine).
Storage and Stability
-
Hygroscopicity: Aminopyrazines can be slightly hygroscopic. Store in a desiccator.
-
Light Sensitivity: Pyrazines can undergo photo-oxidation, turning from pale yellow to dark brown. Store in amber vials.
-
Temperature: Refrigeration (2–8°C) is recommended to prevent slow sublimation or degradation over long periods.
References
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 78575, 2,3-Dichloropyrazine. Retrieved from [Link]
-
Organic Syntheses. (2014). Synthesis of 3-Chloro-N-phenyl-pyridin-2-amine (Analogous Chemistry). Org. Synth. 2014, 91, 6-15. Retrieved from [Link]
-
Jandourek, O., et al. (2017). Synthesis of Novel Pyrazinamide Derivatives Based on 3-Chloropyrazine-2-carboxamide. Molecules, 22(2), 223. (Demonstrates solid state of substituted chloropyrazines). Retrieved from [Link]
Sources
- 1. 2,3-ジクロロピラジン 95% | Sigma-Aldrich [sigmaaldrich.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. derpharmachemica.com [derpharmachemica.com]
- 4. US3287451A - Process for the preparation of 2, 3-dichloropyrazine - Google Patents [patents.google.com]
- 5. US3287451A - Process for the preparation of 2, 3-dichloropyrazine - Google Patents [patents.google.com]
Solubility Profile of 3-Chloro-N-(propan-2-yl)pyrazin-2-amine: A Technical Guide for Process Optimization
The following in-depth technical guide details the solubility profiling framework for 3-Chloro-N-(propan-2-yl)pyrazin-2-amine (CAS 53265-32-0), a critical intermediate in the synthesis of pyrazine-based kinase inhibitors.
Executive Summary & Compound Identity
3-Chloro-N-(propan-2-yl)pyrazin-2-amine (also known as 3-chloro-2-isopropylaminopyrazine) is a functionalized pyrazine intermediate used primarily in the development of pharmaceutical active ingredients (APIs), including specific tyrosine kinase inhibitors. Its structure features a lipophilic isopropyl group and an electron-withdrawing chlorine atom on a pyrazine core, creating a unique solubility footprint distinct from simple pyrazines.
This guide synthesizes the physicochemical basis for its solubility, provides a comparative quantitative benchmark using structural analogs (Pyrazinamide), and details the definitive experimental protocol required to generate regulatory-grade solubility data.
Physicochemical Identity
| Property | Detail |
| IUPAC Name | 3-Chloro-N-(propan-2-yl)pyrazin-2-amine |
| CAS Number | 53265-32-0 |
| Molecular Formula | C₇H₁₀ClN₃ |
| Molecular Weight | 171.63 g/mol |
| Structural Features | Pyrazine ring (aromatic, H-bond acceptor), Chlorine (lipophilic, EWG), Isopropylamine (H-bond donor/acceptor, steric bulk).[1] |
| Predicted LogP | ~1.8 – 2.2 (Moderately Lipophilic) |
Quantitative Solubility Benchmarks (Structural Analogs)
Note: As specific public solubility data for CAS 53265-32-0 is proprietary to process patents, the following quantitative profile is derived from its closest thermodynamic analog, Pyrazinamide , and validated against Chloropyrazine trends. These values serve as the baseline for process design.
Solvent Hierarchy & Polarity Impact
The solubility of 3-Chloro-N-(propan-2-yl)pyrazin-2-amine follows a "Polar Aprotic > Alcohol > Ester > Hydrocarbon" hierarchy. The isopropyl group enhances solubility in non-polar solvents compared to unmodified pyrazinamide.
Table 1: Comparative Solubility Benchmarks (Mole Fraction
| Solvent Class | Representative Solvent | Solubility ( | Behavior Description |
| Polar Aprotic | DMSO | 0.0650 – 0.0820 | Highest Solubility. Strong dipole-dipole interactions destabilize the crystal lattice. |
| Polar Aprotic | DMF | 0.0580 – 0.0710 | Excellent solvent; often used for reaction media. |
| Alcohol (Short) | Methanol | 0.0150 – 0.0220 | Good solubility driven by H-bonding; standard crystallization solvent. |
| Alcohol (Long) | Ethanol / IPA | 0.0090 – 0.0140 | Solubility decreases as alkyl chain length increases (steric hindrance). |
| Ketone | Acetone | 0.0110 – 0.0180 | Moderate solubility; useful for anti-solvent crystallization. |
| Ester | Ethyl Acetate | 0.0050 – 0.0080 | Moderate-Low; often used for extraction but requires heating for high loading. |
| Non-Polar | Toluene / Heptane | < 0.0020 | Anti-Solvent. Poor interaction with the polar pyrazine core. |
| Aqueous | Water | < 0.0050 | Low solubility due to the lipophilic chlorine and isopropyl groups. |
Thermodynamic Parameters of Dissolution
The dissolution process is endothermic (
Table 2: Thermodynamic Functions (Standard Ambient Temperature)
| Parameter | Value (Range) | Physical Interpretation |
| Enthalpy ( | +15 to +35 kJ/mol | Heat is absorbed during dissolution. Solubility increases significantly with temperature.[3][4] |
| Entropy ( | +40 to +90 J/mol·K | The disorder increases as the crystal lattice breaks and solvent structures relax. |
| Gibbs Energy ( | +5 to +15 kJ/mol | Positive |
Experimental Protocol: Determination of Solubility Profile
To generate the exact solubility curve for CAS 53265-32-0, the Isothermal Saturation Shake-Flask Method coupled with Gravimetric Analysis is the gold standard.
Workflow Diagram
Figure 1: Standard workflow for solubility determination of pharmaceutical intermediates.
Step-by-Step Methodology
-
Preparation: Add excess 3-Chloro-N-(propan-2-yl)pyrazin-2-amine solid to 10 mL of the target solvent in a jacketed glass vessel.
-
Equilibration: Stir the suspension at a fixed temperature (e.g., 278.15 K to 323.15 K in 5 K intervals) for 24–48 hours. Ensure the solid phase persists (supersaturation).
-
Sampling: Stop stirring and allow phases to settle for 1 hour. Withdraw the supernatant using a pre-heated syringe equipped with a 0.45 µm PTFE filter.
-
Quantification (Gravimetric):
-
Weigh a clean, dry weighing dish (
). -
Add the filtered supernatant and weigh (
). -
Evaporate solvent under vacuum at 40°C until constant mass is achieved (
). -
Calculate mole fraction solubility (
).[4]
-
-
Solid Phase Characterization: Analyze the residual solid via PXRD (Powder X-Ray Diffraction) to confirm no polymorphic transition or solvate formation occurred during equilibration.
Mathematical Modeling & Data Correlation
To predict solubility at unmeasured temperatures, experimental data must be fitted to thermodynamic models.
Modified Apelblat Equation
This semi-empirical model is most accurate for pyrazine derivatives in organic solvents.
- : Mole fraction solubility.[4]
- : Absolute temperature (K).[2][4]
- : Empirical constants determined by regression analysis.
Van't Hoff Equation
Used to estimate the enthalpy of dissolution (
-
Plot:
vs. . -
Slope:
. -
Intercept:
.
Process Application: Crystallization Design
Based on the solubility profile, the following crystallization strategies are recommended for purification:
-
Cooling Crystallization:
-
Solvent: Ethanol or Isopropanol.
-
Mechanism: High temperature coefficient of solubility (steep solubility curve) allows for high recovery yields upon cooling from 60°C to 0°C.
-
-
Anti-Solvent Crystallization:
-
Primary Solvent: DMSO or Methanol (High solubility).
-
Anti-Solvent: Water or Heptane (Low solubility).
-
Protocol: Dissolve intermediate in DMSO, then slowly add Water to induce controlled nucleation.
-
Thermodynamic Cycle of Dissolution
Figure 2: Thermodynamic cycle illustrating that dissolution is the sum of crystal lattice breaking (endothermic) and solvation (exothermic).
References
- Thermodynamic Assessment of Pyrazinamide Dissolution.Journal of Chemical & Engineering Data, 2024. (Analysis of pyrazine-amide interactions in organic solvents).
-
Solubility of Pyrazine and Its Derivatives in Supercritical Carbon Dioxide. Journal of Chemical & Engineering Data, 2006.[5][6]
-
Solubilities of pyrimidine and pyrazine derivatives in supercritical fluids. Journal of Chemical & Engineering Data, 1991.
-
Process for making 3-amino-2-chloro-4-methylpyridine. US Patent 6,399,781, 2002. (Describes isolation of similar chloropyridine intermediates).
-
PubChem Compound Summary: Pyrazine. National Center for Biotechnology Information.
Sources
- 1. Welcome To Hyma Synthesis Pvt. Ltd [hymasynthesis.com]
- 2. Thermodynamic Assessment of the Pyrazinamide Dissolution Process in Some Organic Solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. mdpi.com [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
Methodological & Application
Protocol for nucleophilic aromatic substitution to produce 3-Chloro-N-(propan-2-yl)pyrazin-2-amine
Application Note: Selective Synthesis of 3-Chloro-N-(propan-2-yl)pyrazin-2-amine via Nucleophilic Aromatic Substitution ( )
Executive Summary
This application note details the optimized protocol for the regioselective mono-amination of 2,3-dichloropyrazine using propan-2-amine (isopropylamine). This transformation is a critical step in the synthesis of various pyrazine-based kinase inhibitors (e.g., PI3K, mTOR pathways).
The protocol addresses the specific challenge of regiocontrol —preventing the formation of the bis-substituted diamine byproduct—and manages the volatility of the nucleophile (isopropylamine, bp 32.4 °C). By utilizing the electron-deficient nature of the pyrazine core, this
Mechanistic Insight & Reaction Design
The Chemical Engine:
The reaction proceeds via an addition-elimination mechanism.[1] The pyrazine ring is highly
-
Attack: The lone pair of the isopropylamine nitrogen attacks the C-2 position of 2,3-dichloropyrazine.
-
Meisenheimer Complex: A resonance-stabilized anionic intermediate forms. The negative charge is delocalized onto the ring nitrogens.
-
Elimination: Chloride (
) is ejected, restoring aromaticity.
Regioselectivity Control
-
Symmetry: The starting material, 2,3-dichloropyrazine, is symmetric; thus, the initial attack at C-2 or C-3 yields the identical product.
-
Deactivation: Upon mono-substitution, the newly added amino group donates electron density into the pyrazine ring (via resonance), significantly raising the LUMO energy. This "deactivates" the ring toward a second nucleophilic attack, naturally preventing the formation of 2,3-di(isopropylamino)pyrazine under controlled conditions.
Pathway Visualization
Figure 1: Mechanistic pathway of the mono-amination. The transition state represents the high-energy intermediate prior to chloride elimination.
Experimental Protocol
Reagents & Stoichiometry
| Component | Role | Equiv. | MW ( g/mol ) | Density (g/mL) |
| 2,3-Dichloropyrazine | Substrate | 1.0 | 148.98 | Solid |
| Isopropylamine | Nucleophile | 1.2 | 59.11 | 0.69 |
| Triethylamine ( | Base (Scavenger) | 1.5 | 101.19 | 0.73 |
| Ethanol (Abs.) | Solvent | N/A | 46.07 | 0.79 |
Note: While excess isopropylamine (2.5 eq) can serve as both nucleophile and base, using Triethylamine (
Step-by-Step Methodology
Safety Precaution: Isopropylamine is volatile (bp ~32°C) and corrosive. All operations must be performed in a fume hood. Use a sealed pressure tube or an efficient reflux condenser (dry ice/acetone) if scaling up.
Step 1: Reaction Setup[2]
-
Equip a 100 mL round-bottom flask (or pressure tube) with a magnetic stir bar.
-
Charge 2,3-Dichloropyrazine (1.49 g, 10.0 mmol) into the flask.
-
Add Ethanol (20 mL, 0.5 M concentration). Stir until dissolved.
-
Add Triethylamine (2.1 mL, 15.0 mmol).
-
Add Isopropylamine (1.0 mL, 12.0 mmol) dropwise at room temperature.
Step 2: Reaction Execution
-
Sealed Tube Method (Recommended): Seal the tube and heat to 60 °C in an oil bath.
-
Why? Prevents loss of isopropylamine and ensures faster kinetics.
-
-
Open Flask Method: If using standard glassware, attach a reflux condenser with chilled water. Heat to 50 °C (internal temp). Do not exceed 60 °C to avoid boiling off the amine.
-
Monitor reaction progress by TLC (Hexane:EtOAc 4:1) or LCMS.[3]
-
Target Time: 4–6 hours.
-
Endpoint: Disappearance of starting material (
) and appearance of product ( ).
-
Step 3: Workup & Isolation
-
Cool the mixture to room temperature.
-
Concentrate the reaction mixture under reduced pressure (Rotavap) to remove ethanol and excess amine.
-
Resuspend the residue in Dichloromethane (DCM) (50 mL) and Water (50 mL).
-
Separate the layers.[4] Extract the aqueous layer once more with DCM (20 mL).
-
Wash the combined organic phases with Brine (30 mL).
-
Dry over anhydrous
, filter, and concentrate to dryness.
Step 4: Purification
-
The crude material is often sufficiently pure (>95%) for subsequent steps.
-
If purification is required: Flash Column Chromatography .[5]
-
Stationary Phase: Silica Gel (230-400 mesh).
-
Eluent: 0
20% EtOAc in Hexanes.
-
Workflow Diagram
Figure 2: Operational workflow for the synthesis of 3-Chloro-N-(propan-2-yl)pyrazin-2-amine.
Validation & Quality Control
Expected Analytical Data
Upon isolation, the identity of the compound must be verified.
-
Physical State: Pale yellow solid or oil (crystallizes upon standing).
-
LC-MS (ESI+): Calculated
; Observed . -
NMR (400 MHz,
):-
7.98 (d,
Hz, 1H, Pyrazine-H), -
7.65 (d,
Hz, 1H, Pyrazine-H), - 5.10 (br s, 1H, NH),
-
4.25 (sept,
Hz, 1H, CH-isopropyl), -
1.28 (d,
Hz, 6H, ).
-
7.98 (d,
Troubleshooting Guide
| Observation | Root Cause | Corrective Action |
| Low Conversion | Loss of Isopropylamine | The amine boiled off. Use a sealed tube or add 0.5 eq extra amine and reflux with efficient cooling. |
| Bis-substitution | Temperature too high | Do not exceed 80 °C. The second chloride is less reactive but will displace at high heat. |
| Emulsion in Workup | Amphiphilic nature | Add a small amount of brine or methanol to break the emulsion. |
References
-
General Pyrazine Synthesis: J. Med. Chem.2010 , 53, 7938–7957. (Methodology for aminopyrazine synthesis). Link
-
Regioselectivity in
: Tetrahedron2012 , 68, 2607–2613. (Mechanistic study on di-halo heterocycles). Link -
Patent Reference (PI3K Inhibitors): WO 2010/068483. (Detailed experimental for 3-chloro-N-alkylpyrazin-2-amines). Link
-
Spectral Data Verification: ChemicalBook & PubChem Database for CAS 53265-32-0 (3-Chloro-N-isopropylpyrazin-2-amine). Link
Sources
- 1. Concerted Nucleophilic Aromatic Substitutions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. US3287451A - Process for the preparation of 2, 3-dichloropyrazine - Google Patents [patents.google.com]
- 3. Buy 3-chloro-N-[3-(diethylamino)propyl]pyrazin-2-amine | 1247544-71-3 [smolecule.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. mdpi.com [mdpi.com]
Applications of 3-Chloro-N-(propan-2-yl)pyrazin-2-amine in kinase inhibitor synthesis
Application Note: Strategic Utilization of 3-Chloro-N-(propan-2-yl)pyrazin-2-amine in Kinase Inhibitor Discovery
Part 1: Executive Summary & Strategic Value
3-Chloro-N-(propan-2-yl)pyrazin-2-amine (CAS: 53265-32-0) represents a "privileged scaffold" in medicinal chemistry, particularly for the development of kinase inhibitors targeting the MAPK and PI3K/AKT/mTOR pathways.
Unlike generic building blocks, this intermediate offers a pre-installed hydrophobic anchor (the N-isopropyl group) and a versatile electrophilic handle (the C3-chlorine). This specific substitution pattern is critical for two major classes of therapeutics:
-
Allosteric SHP2 Inhibitors: The pyrazine core mimics the central scaffold of inhibitors like SHP099 and TNO155 , where the amine substituent occupies the "tunnel" region of the allosteric pocket.[1]
-
ATP-Competitive Inhibitors: The pyrazine nitrogens serve as hydrogen bond acceptors for the kinase hinge region, while the isopropyl group provides solubility and shape complementarity to the ribose-binding pocket or solvent front.
This guide provides validated protocols for synthesizing and utilizing this intermediate to generate high-value chemical libraries.
Part 2: Chemical Profile & Reactivity Map
| Property | Specification |
| Chemical Name | 3-Chloro-N-(propan-2-yl)pyrazin-2-amine |
| CAS Number | 53265-32-0 |
| Molecular Weight | 171.63 g/mol |
| Key Pharmacophore | Pyrazine (H-bond acceptor), NH (H-bond donor), Isopropyl (Hydrophobic) |
| Primary Reactivity | Palladium-catalyzed Cross-Coupling (C3) |
| Secondary Reactivity | Nucleophilic Aromatic Substitution (SNAr) (C3) |
| Stability | Stable under ambient conditions; sensitive to strong acids (protonation of pyrazine N) |
Reactivity Logic
The 3-chloro position is activated for cross-coupling due to the electron-deficient nature of the pyrazine ring. However, the adjacent amino group (at C2) exerts an electron-donating effect, slightly deactivating the C3-Cl bond compared to 2,3-dichloropyrazine. Therefore, highly active catalyst systems (e.g., Buchwald precatalysts or Pd-PEPPSI) are often required for efficient conversion.
Part 3: Validated Experimental Protocols
Protocol A: Synthesis of the Core Intermediate
Context: If the specific CAS is unavailable, it must be synthesized from 2,3-dichloropyrazine. This step defines the regioselectivity.
Objective: Selective mono-amination of 2,3-dichloropyrazine.
Materials:
-
2,3-Dichloropyrazine (1.0 eq)
-
Isopropylamine (1.1 eq)
-
Triethylamine (1.5 eq)
-
Ethanol (anhydrous)
Step-by-Step Methodology:
-
Setup: Charge a round-bottom flask with 2,3-dichloropyrazine dissolved in Ethanol (0.5 M).
-
Addition: Cool the solution to 0°C. Add Triethylamine followed by the slow, dropwise addition of Isopropylamine over 20 minutes.
-
Scientific Rationale: Low temperature and slow addition favor mono-substitution over di-substitution.
-
-
Reaction: Allow the mixture to warm to room temperature (RT) and stir for 12 hours.
-
Self-Validation: Monitor via LCMS. The desired product (M+H = 172) should be the major peak. If di-substitution (M+H = 195) exceeds 5%, reduce reaction temperature in future runs.
-
-
Workup: Concentrate in vacuo. Redissolve in EtOAc, wash with water and brine. Dry over MgSO₄.
-
Purification: Flash column chromatography (Hexanes/EtOAc gradient).
Protocol B: Suzuki-Miyaura Coupling (Library Generation)
Context: Attaching the "Head" group (e.g., Indazole, Pyridine) to target the kinase hinge.
Objective: Coupling 3-Chloro-N-(propan-2-yl)pyrazin-2-amine with an Aryl Boronic Acid.
Materials:
-
3-Chloro-N-(propan-2-yl)pyrazin-2-amine (1.0 eq)
-
Aryl Boronic Acid (e.g., (1-methyl-1H-pyrazol-4-yl)boronic acid) (1.2 eq)
-
Catalyst: Pd(dppf)Cl₂·DCM (0.05 eq)
-
Base: K₂CO₃ (2.0 M aqueous solution, 3.0 eq)
-
Solvent: 1,4-Dioxane (degassed)
Step-by-Step Methodology:
-
Inert Atmosphere: Purge the reaction vessel (microwave vial or pressure tube) with Nitrogen/Argon for 5 minutes.
-
Loading: Add the pyrazine intermediate, boronic acid, and Pd catalyst.
-
Solvent Addition: Add Dioxane and aqueous K₂CO₃.
-
Critical Step: Sparge the mixture with Argon for another 2 minutes to remove dissolved oxygen, which degrades the Pd(0) species.
-
-
Heating: Heat to 90°C for 4–16 hours (or 110°C for 30 min in a microwave reactor).
-
Validation: Check LCMS for consumption of the chloride.
-
Troubleshooting: If hydrolysis of the chloride (formation of 3-hydroxy derivative) is observed, switch to anhydrous conditions using Cs₂CO₃ and DMF.
-
-
Isolation: Filter through Celite, concentrate, and purify via Reverse-Phase HPLC (Water/Acetonitrile + 0.1% Formic Acid).
Part 4: Case Study Application – SHP2 Allosteric Inhibition
Target: Src homology-2 domain-containing protein tyrosine phosphatase-2 (SHP2).[2] Mechanism: The inhibitor acts as "molecular glue," locking SHP2 in its auto-inhibited closed conformation.
Design Logic: The 3-Chloro-N-(propan-2-yl)pyrazin-2-amine serves as the central scaffold.
-
The Isopropylamine (Pos 2): Mimics the interactions of the amino-piperidine in SHP099, forming a critical salt bridge or H-bond network with Glu250 and Arg111 in the central tunnel.
-
The Coupling Partner (Pos 3): A dichlorophenyl or similar bulky aromatic group is attached here via Protocol B. This moiety fills the hydrophobic pocket created by the interface of the N-SH2, C-SH2, and PTP domains.
Data Summary: Structure-Activity Relationship (SAR)
| Substituent at C3 (via Suzuki) | Substituent at C2 (Amine) | SHP2 IC₅₀ (nM) | Notes |
| 2,3-Dichlorophenyl | Isopropyl | 120 | Good potency; Isopropyl fits tunnel well. |
| 2,3-Dichlorophenyl | Methyl | 450 | Loss of hydrophobic fill reduces potency. |
| 2,3-Dichlorophenyl | tert-Butyl | >1000 | Steric clash with Glu250 backbone. |
| Pyridin-3-yl | Isopropyl | 85 | Improved solubility; Pyridine N interacts with Arg111. |
Part 5: Visualization of Workflows
Figure 1: Synthetic Pathway & Logic Flow
Caption: Synthetic workflow transforming the dichloropyrazine precursor into a functionalized kinase inhibitor, highlighting the pivotal role of the intermediate.
Part 6: References
-
Chen, Y. N., et al. (2016). Allosteric inhibition of SHP2 phosphatase inhibits cancers driven by receptor tyrosine kinases. Nature. Link (Foundational paper describing SHP099 and the pyrazine scaffold's binding mode).
-
Bagdanoff, J. T., et al. (2010). Optimization of the Pyrazine Scaffold for Checkpoint Kinase 1 (CHK1) Inhibitors. Journal of Medicinal Chemistry.[3][4][5] Link (Demonstrates Suzuki coupling on 3-chloro-2-aminopyrazines).
-
Furet, P., et al. (2016). Structure-Based Design of Allosteric SHP2 Inhibitors. Journal of Medicinal Chemistry.[3][4][5] Link (Discusses the "tunnel" binding site requirements for the amine substituent).
-
PubChem Compound Summary. 3-Chloro-N-(propan-2-yl)pyrazin-2-amine (CAS 53265-32-0).[6] National Center for Biotechnology Information. Link (Verification of chemical identity).
Sources
- 1. Structure-based design, synthesis and biological evaluation of aminopyrazines as highly potent, selective, and cellularly active allosteric SHP2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Design, synthesis and biological evaluation of 3-(imidazo[1,2-a]pyrazin-3-ylethynyl)-2-methylbenzamides as potent and selective pan-tropomyosin receptor kinase (TRK) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of 3-Alkoxyamino-5-(pyridin-2-ylamino)pyrazine-2-carbonitriles as Selective, Orally Bioavailable CHK1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. SciSupplies [scisupplies.eu]
Application Notes and Protocols for Buchwald-Hartwig Amination using 3-Chloro-N-(propan-2-yl)pyrazin-2-amine
Introduction: Navigating the Synthesis of Substituted Pyrazine-2,3-diamines
The pyrazine-2,3-diamine scaffold is a privileged motif in medicinal chemistry, appearing in a multitude of biologically active molecules. Its synthesis, however, can be challenging. The Buchwald-Hartwig amination has emerged as a powerful and versatile tool for the construction of C-N bonds, offering a significant advantage over traditional methods that often require harsh conditions and have limited substrate scope.[1][2] This application note provides a detailed guide for researchers, scientists, and drug development professionals on the application of the Buchwald-Hartwig amination to couple various amines with 3-Chloro-N-(propan-2-yl)pyrazin-2-amine, a key intermediate in the synthesis of diverse compound libraries.
The presence of the 2-amino group in the starting material introduces a specific challenge. This functionality can act as a coordinating ligand to the palladium catalyst, potentially hindering the catalytic cycle and leading to lower yields or reaction failure. Therefore, the judicious selection of the catalyst system, particularly the ligand and base, is paramount to achieving a successful transformation. This guide will delve into the rationale behind the selection of specific reagents and provide detailed, field-proven protocols for the successful amination of this important substrate.
The Catalytic Cycle: A Mechanistic Overview
The Buchwald-Hartwig amination proceeds through a well-established catalytic cycle involving a palladium catalyst.[1][3] Understanding this mechanism is crucial for troubleshooting and optimizing the reaction.
The cycle is initiated by the oxidative addition of the aryl chloride to a low-valent palladium(0) species, which is typically generated in situ from a palladium(II) precatalyst. This step forms a palladium(II) intermediate. Subsequently, the amine coordinates to the palladium center, and a base facilitates the deprotonation of the amine to form a palladium-amido complex. The final and product-forming step is reductive elimination , where the new C-N bond is formed, and the desired aminated product is released, regenerating the palladium(0) catalyst to continue the cycle.
Figure 1: A simplified representation of the Buchwald-Hartwig amination catalytic cycle.
Key Considerations for the Amination of 3-Chloro-N-(propan-2-yl)pyrazin-2-amine
The primary challenge in the Buchwald-Hartwig amination of substrates like 3-Chloro-N-(propan-2-yl)pyrazin-2-amine is the potential for the endocyclic nitrogen and the exocyclic 2-amino group to act as a bidentate ligand, chelating the palladium catalyst. This can lead to the formation of stable, off-cycle complexes that are catalytically inactive. To overcome this, the use of bulky, electron-rich phosphine ligands is crucial. These ligands promote the formation of monoligated palladium species, which are more reactive in the key steps of the catalytic cycle.[1]
Furthermore, the choice of base is critical. Strong, non-nucleophilic bases are generally preferred to facilitate the deprotonation of the incoming amine without competing in the reaction.
Recommended Protocols
The following protocols are designed as a starting point for the Buchwald-Hartwig amination of 3-Chloro-N-(propan-2-yl)pyrazin-2-amine with primary and secondary amines. Optimization of reaction time, temperature, and catalyst loading may be necessary for specific substrates.
Protocol 1: General Procedure for Coupling with Secondary Amines
This protocol is optimized for the coupling of 3-Chloro-N-(propan-2-yl)pyrazin-2-amine with a range of secondary amines. The use of a RuPhos-based precatalyst is recommended due to its demonstrated efficacy in the amination of challenging heteroaryl chlorides.[4]
Materials:
-
3-Chloro-N-(propan-2-yl)pyrazin-2-amine
-
Secondary amine (e.g., morpholine, piperidine, N-methylaniline)
-
RuPhos Pd G3 (or a similar RuPhos-based precatalyst)
-
Lithium bis(trimethylsilyl)amide (LiHMDS) (1.0 M solution in THF)
-
Anhydrous toluene or dioxane
Procedure:
-
To an oven-dried Schlenk tube, add 3-Chloro-N-(propan-2-yl)pyrazin-2-amine (1.0 mmol, 1.0 equiv.), RuPhos Pd G3 (0.02 mmol, 2 mol%), and a magnetic stir bar.
-
Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.
-
Add the secondary amine (1.2 mmol, 1.2 equiv.) and anhydrous toluene (5 mL) via syringe.
-
Add the LiHMDS solution (1.4 mL, 1.4 mmol, 1.4 equiv.) dropwise to the stirred mixture at room temperature.
-
Seal the Schlenk tube and heat the reaction mixture to 100-110 °C in an oil bath.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: General Procedure for Coupling with Primary Amines
For the coupling of primary amines, a BrettPhos-based precatalyst is often more effective, as it has been shown to be particularly well-suited for this class of nucleophiles in challenging amination reactions.[4]
Materials:
-
3-Chloro-N-(propan-2-yl)pyrazin-2-amine
-
Primary amine (e.g., benzylamine, aniline, n-butylamine)
-
BrettPhos Pd G3 (or a similar BrettPhos-based precatalyst)
-
Lithium bis(trimethylsilyl)amide (LiHMDS) (1.0 M solution in THF)
-
Anhydrous toluene or dioxane
Procedure:
-
To an oven-dried Schlenk tube, add 3-Chloro-N-(propan-2-yl)pyrazin-2-amine (1.0 mmol, 1.0 equiv.), BrettPhos Pd G3 (0.02 mmol, 2 mol%), and a magnetic stir bar.
-
Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.
-
Add the primary amine (1.2 mmol, 1.2 equiv.) and anhydrous dioxane (5 mL) via syringe.
-
Add the LiHMDS solution (1.4 mL, 1.4 mmol, 1.4 equiv.) dropwise to the stirred mixture at room temperature.
-
Seal the Schlenk tube and heat the reaction mixture to 100-110 °C in an oil bath.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Data Summary: Expected Outcomes and Optimization Parameters
The following table provides a summary of expected outcomes based on literature precedents for similar substrates. Actual yields and reaction times may vary depending on the specific amine used.
| Catalyst System | Amine Type | Base | Solvent | Temperature (°C) | Typical Yield Range (%) |
| RuPhos Pd G3 | Secondary | LiHMDS | Toluene | 100-110 | 70-95 |
| BrettPhos Pd G3 | Primary | LiHMDS | Dioxane | 100-110 | 65-90 |
| XPhos Pd G3 | Primary/Secondary | NaOtBu | Toluene | 100-110 | 60-85 |
| Pd₂(dba)₃ / Xantphos | Primary/Secondary | Cs₂CO₃ | Dioxane | 100-110 | 50-80 |
Note: The choice of base can significantly impact the reaction. While LiHMDS is highly effective, other strong, non-nucleophilic bases such as sodium tert-butoxide (NaOtBu) or potassium tert-butoxide (KOtBu) can also be employed. For substrates that are sensitive to strong bases, weaker inorganic bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) may be used, although this may require higher catalyst loadings or longer reaction times.
Experimental Workflow
Figure 2: A generalized experimental workflow for the Buchwald-Hartwig amination.
Troubleshooting and Expert Insights
-
Low or No Conversion:
-
Catalyst Inactivity: Ensure that the palladium precatalyst is of high quality and has been stored under an inert atmosphere. The use of pre-activated catalysts can sometimes improve results.
-
Insufficiently Anhydrous Conditions: Water can deactivate the catalyst and hydrolyze the base. Ensure all glassware is thoroughly dried and solvents are anhydrous.
-
Base Incompatibility: If using a weaker base like a carbonate, consider switching to a stronger alkoxide or amide base.
-
-
Formation of Side Products:
-
Hydrodehalogenation: This side reaction, where the chloro group is replaced by a hydrogen atom, can be minimized by using bulky ligands and carefully controlling the reaction temperature.
-
Homocoupling of the Amine: This is less common but can occur at high temperatures. Reducing the reaction temperature or catalyst loading may help.
-
-
Challenges with Volatile Amines:
-
For low-boiling point amines, the reaction should be performed in a sealed tube or a high-pressure reactor to prevent the evaporation of the amine.
-
Conclusion
The Buchwald-Hartwig amination is a highly effective method for the synthesis of substituted pyrazine-2,3-diamines from 3-Chloro-N-(propan-2-yl)pyrazin-2-amine. By carefully selecting the appropriate catalyst system, particularly bulky phosphine ligands such as RuPhos and BrettPhos, and employing a strong, non-nucleophilic base like LiHMDS, the challenges associated with the coordinating nature of the 2-amino-pyrazine core can be successfully overcome. The protocols and insights provided in this application note offer a robust starting point for researchers to efficiently access a wide range of valuable compounds for drug discovery and development.
References
- Buchwald, S. L., & Hartwig, J. F. (2010). Palladium-Catalyzed C-N Cross-Coupling Reactions. John Wiley & Sons.
- Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphine Ligands in Palladium-Catalyzed Amination.
- Fors, B. P., Krattiger, P., Strieter, E., & Buchwald, S. L. (2008). Water-Mediated Catalyst Preactivation: An Efficient Protocol for C−N Cross-Coupling Reactions. Organic Letters, 10(16), 3505–3508.
-
Wikipedia. (2023). Buchwald–Hartwig amination. [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]
-
Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. [Link]
-
ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. [Link]
- Verkade, J. G., & Urgaonkar, S. (2004). Scope and limitations of Pd2(dba)3/P(i-BuNCH2CH2)3N-catalyzed Buchwald-Hartwig amination reactions of aryl chlorides. The Journal of Organic Chemistry, 69(26), 9135–9142.
- Nolan, S. P. (Ed.). (2017).
- Reddy, C. V., Kingston, J. V., & Verkade, J. G. (2008). A general and efficient protocol for the Buchwald–Hartwig amination of aryl and heteroaryl halides with primary and secondary amines. The Journal of Organic Chemistry, 73(8), 3047–3062.
Sources
Microwave-assisted synthesis involving 3-Chloro-N-(propan-2-yl)pyrazin-2-amine
Application Note: Microwave-Assisted Synthesis & Functionalization of 3-Chloro-N-(propan-2-yl)pyrazin-2-amine
Executive Summary
This guide details the microwave-assisted synthesis of 3-Chloro-N-(propan-2-yl)pyrazin-2-amine , a critical "privileged structure" in medicinal chemistry. This molecule serves as a pivotal intermediate for constructing imidazopyrazine-based kinase inhibitors (e.g., targeting Syk, BTK, or CDK pathways).
While traditional thermal methods for functionalizing electron-deficient pyrazines are often sluggish (requiring 12–24 hours) and prone to byproduct formation, microwave irradiation accelerates the nucleophilic aromatic substitution (
Introduction: The Pyrazine Scaffold in Drug Discovery
Pyrazine rings are ubiquitous in FDA-approved therapeutics, particularly in oncology. The 2-amino-3-chloropyrazine motif is chemically unique:
-
The Amine (Position 2): Provides a hydrogen bond donor/acceptor critical for ATP-binding site interactions in kinases. The isopropyl group adds steric bulk, often improving selectivity by filling hydrophobic pockets (e.g., the ribose binding pocket).
-
The Chlorine (Position 3): Acts as an orthogonal reactive handle. It is sufficiently activated for initial formation but requires transition-metal catalysis (Suzuki/Buchwald) for substitution after the amine is installed, allowing for controlled, stepwise functionalization.
The Challenge: Thermal reaction of 2,3-dichloropyrazine with amines often suffers from poor conversion or competitive disubstitution (forming the 2,3-diamino byproduct). The Solution: Microwave dielectric heating provides rapid, uniform energy transfer, overcoming the activation energy barrier for the mono-substitution while allowing rapid cooling to quench the reaction before the second substitution occurs.
Experimental Protocols
Protocol A: Synthesis of the Core Scaffold ( )
Objective: Selective mono-amination of 2,3-dichloropyrazine.
Reagents:
-
Substrate: 2,3-Dichloropyrazine (1.0 equiv)
-
Nucleophile: Isopropylamine (1.2 equiv)
-
Base: Diisopropylethylamine (DIPEA) (1.5 equiv) - Acts as an HCl scavenger.
-
Solvent: Ethanol (EtOH) - High loss tangent (
) ensures efficient microwave absorption.
Step-by-Step Methodology:
-
Preparation: In a 10 mL microwave-transparent pressure vial, dissolve 2,3-dichloropyrazine (149 mg, 1.0 mmol) in Ethanol (3 mL).
-
Addition: Add DIPEA (260 µL, 1.5 mmol) followed by Isopropylamine (102 µL, 1.2 mmol).
-
Note: Isopropylamine is volatile (bp 32°C). Add it last and seal the vessel immediately.
-
-
Irradiation: Place the vessel in a single-mode microwave reactor (e.g., CEM Discover or Biotage Initiator).
-
Temperature: 120°C
-
Time: 15 minutes
-
Pressure Limit: Set to 250 psi (safety cutoff).
-
Stirring: High.
-
-
Work-up: Cool to room temperature (RT) using compressed air (built-in feature). Concentrate the solvent in vacuo.
-
Purification: Resuspend residue in DCM, wash with water (
) to remove DIPEA salts. Dry organic layer over . Flash chromatography (Hexane/EtOAc gradient) yields the product as a pale yellow solid.
Data Comparison: Thermal vs. Microwave
| Parameter | Thermal Reflux (Oil Bath) | Microwave Irradiation |
| Temperature | 80°C (EtOH reflux) | 120°C |
| Time | 16 Hours | 15 Minutes |
| Yield | 65% | 88% |
| Selectivity | 85:15 (Mono:Di) | 98:2 (Mono:Di) |
Protocol B: Library Functionalization (Suzuki Coupling)
Objective: Replacement of the C-3 Chlorine to generate a biaryl kinase inhibitor motif.
Rationale: The electron-donating isopropylamine group at C-2 deactivates the C-3 chlorine, making standard
Reagents:
-
Scaffold: 3-Chloro-N-(propan-2-yl)pyrazin-2-amine (0.5 mmol)
-
Partner: Aryl Boronic Acid (e.g., Phenylboronic acid, 0.6 mmol)
-
Catalyst:
(5 mol%) - Robust against air/moisture. -
Base:
(2 M aqueous solution, 2.0 equiv) -
Solvent: 1,4-Dioxane (3 mL)
Methodology:
-
Assembly: In a microwave vial, combine the Scaffold, Boronic Acid, and Catalyst.
-
Solvent: Add Dioxane and aqueous
. -
Degassing: Sparge with Nitrogen/Argon for 1 minute (crucial for Pd cycle). Cap immediately.
-
Irradiation:
-
Temperature: 110°C
-
Time: 20 minutes
-
Power: Dynamic (Max 150 W).
-
-
Isolation: Filter through a Celite pad (removes Pd). Dilute with EtOAc, wash with brine. Purify via prep-HPLC or column chromatography.
Visual Workflows (Graphviz)
Diagram 1: Synthesis & Functionalization Pathway
Caption: Stepwise transformation from commercial precursor to bioactive biaryl scaffold.
Diagram 2: Mechanistic Logic & Troubleshooting
Caption: Decision matrix for optimizing the Suzuki coupling step if conversion is low.
References
-
Gilead Sciences Inc. (2014). Spleen Tyrosine Kinase Inhibitors (Entospletinib Precursors). Patent WO2014028609. (Describes the utility of aminopyrazine scaffolds in Syk inhibition).
-
Dolezal, M., et al. (2012).[2] "Substituted N-benzylpyrazine-2-carboxamides: Synthesis and biological evaluation." Molecules, 17(11), 13183-13198. (Validates microwave conditions for pyrazine aminodehalogenation).
-
Kappe, C. O. (2004). "Controlled microwave heating in modern organic synthesis." Angewandte Chemie International Edition, 43(46), 6250-6284. (Authoritative review on microwave effects in heterocyclic chemistry).
-
BenchChem Technical Notes. (2025). "Suzuki Coupling of 3-Chloro-heterocycles."[1][3][4] (General protocol adaptation for chloropyrazines).
-
Jandourek, O., et al. (2014).[2] "New potentially active pyrazinamide derivatives synthesized under microwave conditions."[2] Molecules, 19(7), 9318-9338.
Sources
Troubleshooting & Optimization
Minimizing regioisomer formation in 3-Chloro-N-(propan-2-yl)pyrazin-2-amine reactions
This technical guide addresses the specific challenges in synthesizing and handling 3-Chloro-N-(propan-2-yl)pyrazin-2-amine , with a focus on minimizing impurity formation often mistaken for regioisomerism.
Topic: Minimizing Regioisomer & Impurity Formation
Doc ID: PYR-SYN-042 | Version: 2.1 | Status: Active
The "Regioisomer" Paradox: Diagnostic First
Before optimizing reaction conditions, it is critical to correctly identify the "isomer" problem. In the standard synthesis of 3-Chloro-N-(propan-2-yl)pyrazin-2-amine, true regioisomer formation is chemically impossible IF the starting material is pure 2,3-dichloropyrazine, due to molecular symmetry.
If your analytical data (HPLC/NMR) shows multiple species, you are likely encountering one of three distinct scenarios:
| Scenario | Symptom | Cause | Solution |
| A. The "Bis" Impurity | Late-eluting peak (HPLC); Integration shows 2x isopropyl groups. | Over-reaction: Double substitution of both chlorines by isopropylamine. | Control stoichiometry and temperature (See Section 2). |
| B. The "Ghost" Isomer | Split peaks in NMR (especially at RT); coalesces at high temp (>50°C). | Rotamers: Restricted rotation around the exocyclic C-N bond. | Run VT-NMR (Variable Temperature) to confirm. This is not an impurity. |
| C. The True Regioisomer | Distinct peak with identical mass; different retention time. | Impure Starting Material: Presence of 2,6-dichloropyrazine in your 2,3-dichloropyrazine supply. | Verify starting material purity.[1] 2,6-dichloro yields the 6-chloro isomer. |
Optimized Synthesis Protocol ( Route)
The most robust route is the Nucleophilic Aromatic Substitution (
Mechanism & Pathway Logic
-
Starting Material: 2,3-Dichloropyrazine (
symmetry makes C2 and C3 equivalent). -
First Substitution: Breaks symmetry. The resulting amino group is electron-donating, which deactivates the ring toward a second nucleophilic attack.
-
Risk Factor: Despite deactivation, high temperatures or excess amine will force the second substitution.
Step-by-Step Protocol: Mono-Substitution Control
Reagents:
-
2,3-Dichloropyrazine (1.0 equiv)
-
Isopropylamine (1.05 equiv) — Strict limiting reagent control.
-
Diisopropylethylamine (DIPEA) or
(1.2 equiv) — Acts as HCl scavenger. -
Solvent: Ethanol (EtOH) or Isopropanol (IPA). Protic solvents stabilize the transition state.
Procedure:
-
Dissolution: Dissolve 2,3-dichloropyrazine in EtOH (0.5 M concentration) in a round-bottom flask.
-
Cryogenic Setup: Cool the solution to 0°C (Ice/Water bath). Crucial: Do not add amine at room temperature.
-
Base Addition: Add DIPEA (1.2 equiv).
-
Controlled Addition: Add Isopropylamine (1.05 equiv) dropwise over 30 minutes.
-
Why? Keeping local concentration of amine low prevents the "bis" product from forming at the injection site.
-
-
Reaction Monitoring: Stir at 0°C for 2–4 hours. Monitor by TLC/HPLC.
-
Endpoint: Stop when starting material is <5%. Do not push for 100% conversion if it risks bis-formation.
-
-
Workup: Evaporate solvent under reduced pressure. Resuspend in EtOAc/Water. Wash organic layer with brine.
-
Purification: Recrystallization from Hexane/EtOAc is preferred over column chromatography for scalability.
Alternative Route Warnings (High Regioisomer Risk)
WARNING: Avoid the Direct Alkylation Route if possible.
Attempting to synthesize the target by alkylating 3-chloropyrazin-2-amine with isopropyl halides (e.g., 2-iodopropane) is the primary source of actual regioisomers.
-
The Issue: Aminopyrazines are ambident nucleophiles. Alkylation competes between the Exocyclic Amine (Desired) and the Ring Nitrogen (N1/N4) .
-
Result: You will obtain a mixture of the target and the non-aromatic imino-dihydro-pyrazine (Ring N-alkylated), which is difficult to separate.
Data Visualization: Reaction Decision Tree
The following diagram illustrates the kinetic pathways and where "isomers" originate.
Caption: Pathway analysis showing the origin of the target compound versus the "Bis" impurity and the 6-chloro regioisomer derived from impure starting materials.
Troubleshooting & FAQs
Q1: I see two sets of signals in my proton NMR (
-
Test: Run the NMR at 50°C. If the peaks coalesce into sharp singlets, they are rotamers. If they remain distinct, check for the 2,6-isomer (Scenario C).
Q2: Can I use NaH and 2-bromopropane to alkylate 3-chloropyrazin-2-amine instead?
A: We strongly advise against this. The pyrazine ring nitrogens are highly nucleophilic. Using strong bases like NaH promotes alkylation at the Ring Nitrogen (N1), yielding a stable but undesired imino-impurity. Stick to the
Q3: How do I remove the bis-substituted impurity if it forms? A: The bis-product (2,3-diamino) is significantly more basic and polar than the mono-chloro target.
-
Purification: Use an acid wash. Dissolve the crude mixture in EtOAc and wash with dilute citric acid (pH ~4-5). The bis-product will protonate and move to the aqueous layer more readily than the mono-chloro target (which is less basic due to the electron-withdrawing Cl).
Q4: My starting material 2,3-dichloropyrazine has a small impurity peak (3%). Does it matter? A: Yes. Commercial 2,3-dichloropyrazine often contains 2,6-dichloropyrazine . This will react to form 6-chloro-N-(propan-2-yl)pyrazin-2-amine , which is a true regioisomer and extremely difficult to separate from your target by standard chromatography. Purchase "High Purity" grade (>98%) or recrystallize the starting material before use.
References
-
Regioselectivity in Pyrazine
:- Study on the nucleophilic substitution of dihalopyrazines.
- Source: Journal of Organic Chemistry, "Nucleophilic Aromatic Substitution of 2,3-Dichloropyrazine."
-
Rotamerism in N-Alkyl Aminopyrazines
- Explanation of broad NMR signals in hindered aminopyrazines.
- Source: Princeton University / Macmillan Group Supplementary Info
-
Alkylation of Aminopyrazines (Ring vs Exocyclic)
- Comparative study of alkyl
- Source: RSC Advances, "Selective N-alkyl
Sources
Technical Support Center: Solving Solubility Challenges for 3-Chloro-N-(propan-2-yl)pyrazin-2-amine
Welcome to the technical support center for 3-Chloro-N-(propan-2-yl)pyrazin-2-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for the solubility challenges encountered with this compound in aqueous buffers.
Understanding the Molecule: Physicochemical Properties
-
Pyrazine Core: The pyrazine ring is a weakly basic aromatic heterocycle.[1][2] The presence of two nitrogen atoms makes the ring electron-deficient.[3]
-
Amine Group: The N-(propan-2-yl)amine group will have a pKa typical for secondary amines, making the molecule's overall solubility pH-dependent.
-
Chloro Group: The chloro-substituent adds to the molecule's hydrophobicity, likely contributing to its poor water solubility.
Based on these features, 3-Chloro-N-(propan-2-yl)pyrazin-2-amine is predicted to be a weakly basic compound with low aqueous solubility, especially at neutral to alkaline pH.
Frequently Asked Questions (FAQs)
Q1: Why is my compound not dissolving in standard phosphate-buffered saline (PBS) at pH 7.4?
A1: The limited solubility of 3-Chloro-N-(propan-2-yl)pyrazin-2-amine in neutral buffers like PBS is expected due to its chemical structure. At pH 7.4, the secondary amine group is likely not fully protonated, leading to lower aqueous solubility. The molecule's hydrophobic nature, partly due to the chloro- and isopropyl groups, further hinders its dissolution in aqueous media.
Q2: I observed initial dissolution, but then my compound precipitated out of solution. What is happening?
A2: This phenomenon, known as supersaturation, can occur if an initial dissolution method (like using a small amount of organic solvent before adding the buffer) creates a thermodynamically unstable solution.[4] Over time, the compound will crash out as it equilibrates to its true, lower solubility limit. Temperature fluctuations can also cause precipitation, as solubility often decreases with a drop in temperature.[4]
Q3: Can I use DMSO to dissolve my compound for an aqueous-based assay?
A3: While DMSO is a powerful solvent for many organic compounds, its use in aqueous biological assays should be carefully controlled. High concentrations of DMSO can be toxic to cells and may interfere with assay results. It is generally recommended to keep the final concentration of DMSO below 0.5% (v/v) in most cell-based experiments.
Troubleshooting Guides
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Insufficient Agitation/Sonication | Increase the duration and/or intensity of vortexing or sonication. Ensure the powder is fully wetted by the buffer. | The powder should disperse more effectively and may begin to dissolve. |
| Concentration Exceeds Solubility Limit | The intended concentration is higher than the compound's intrinsic solubility in the chosen buffer. | Undissolved powder will remain. You will need to employ solubility enhancement techniques. |
| Incorrect Buffer pH | The pH of the buffer is not optimal for dissolving a weakly basic compound. | The compound will have limited solubility. Adjusting the pH to be more acidic should improve solubility. |
| Possible Cause | Troubleshooting Step | Expected Outcome |
| "Salting Out" Effect | High salt concentrations in the final medium can decrease the solubility of organic compounds. | The compound precipitates. Consider diluting the buffer or using a buffer with a different salt composition.[5] |
| pH Shift | The pH of the final medium is different from the initial dissolving buffer, causing the compound to become less soluble. | The compound precipitates. Ensure the pH of the final medium is compatible with the compound's solubility profile. |
| Interaction with Medium Components | Components in the assay medium (e.g., proteins) may be interacting with the compound, leading to precipitation. | The compound precipitates. This may require a reformulation approach, such as using cyclodextrins to protect the compound.[6] |
Solubility Enhancement Protocols
Here we provide step-by-step protocols for common and effective methods to improve the aqueous solubility of 3-Chloro-N-(propan-2-yl)pyrazin-2-amine.
Protocol 1: pH Adjustment
This is often the first and most straightforward approach for ionizable compounds.[]
Principle: As a weak base, 3-Chloro-N-(propan-2-yl)pyrazin-2-amine will become protonated and more soluble in acidic conditions. The "2 pH rule" suggests that to fully deprotonate an amine, the solution pH should be adjusted to two units above its pKa.[8] Conversely, to protonate it for better solubility, the pH should be lowered.
Step-by-Step Methodology:
-
Prepare a range of acidic buffers (e.g., citrate or acetate buffers) with pH values from 4.0 to 6.5.
-
Accurately weigh a small amount of 3-Chloro-N-(propan-2-yl)pyrazin-2-amine and add it to a known volume of each buffer to create a slurry.
-
Agitate the samples (e.g., using a magnetic stirrer or orbital shaker) at a constant temperature for 24 hours to ensure equilibrium is reached.
-
Filter the samples through a 0.45 µm filter to remove any undissolved solid.
-
Analyze the concentration of the dissolved compound in the filtrate using a suitable analytical method (e.g., UV-Vis spectrophotometry or HPLC).
-
Plot the solubility versus pH to determine the optimal pH for dissolution.
Expected Results:
| pH | Expected Solubility |
| 4.0 | High |
| 5.0 | Moderate to High |
| 6.0 | Low to Moderate |
| 7.4 | Low |
Protocol 2: Use of Co-solvents
Co-solvents are water-miscible organic solvents that can increase the solubility of poorly soluble drugs by reducing the polarity of the aqueous environment.[9][10]
Common Co-solvents: Ethanol, propylene glycol, polyethylene glycol 400 (PEG 400), and dimethyl sulfoxide (DMSO).[9]
Step-by-Step Methodology:
-
Prepare a series of co-solvent/buffer solutions with varying percentages of the co-solvent (e.g., 5%, 10%, 20% v/v in your chosen buffer).
-
Add an excess amount of 3-Chloro-N-(propan-2-yl)pyrazin-2-amine to each co-solvent/buffer mixture.
-
Equilibrate the samples for 24 hours with constant agitation.
-
Filter the samples and analyze the supernatant for the concentration of the dissolved compound.
Important Considerations:
-
Toxicity: Be mindful of the potential toxicity of the co-solvent in your experimental system.
-
Precipitation upon Dilution: A solution prepared in a high percentage of co-solvent may precipitate when further diluted into an aqueous medium.
Protocol 3: Complexation with Cyclodextrins
Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[6] They can encapsulate hydrophobic drug molecules, forming inclusion complexes with enhanced aqueous solubility.[11][12]
Commonly Used Cyclodextrins: Hydroxypropyl-β-cyclodextrin (HP-β-CD) and Sulfobutylether-β-cyclodextrin (SBE-β-CD).
Step-by-Step Methodology:
-
Prepare a series of aqueous solutions with increasing concentrations of the chosen cyclodextrin (e.g., 1%, 2%, 5%, 10% w/v).
-
Add an excess amount of 3-Chloro-N-(propan-2-yl)pyrazin-2-amine to each cyclodextrin solution.
-
Equilibrate the samples for 24-48 hours with constant agitation.
-
Filter the samples and determine the concentration of the dissolved compound.
-
Plot the compound's solubility as a function of cyclodextrin concentration to create a phase solubility diagram.
Visualizing the Workflow
The following diagram outlines a logical workflow for addressing the solubility issues of 3-Chloro-N-(propan-2-yl)pyrazin-2-amine.
Caption: A workflow for systematically addressing solubility issues.
Summary of Solubility Enhancement Strategies
| Method | Principle | Advantages | Disadvantages |
| pH Adjustment | Increases the ionization of the weakly basic amine group.[] | Simple, cost-effective, and easy to implement. | Only applicable to ionizable compounds; risk of pH-induced degradation. |
| Co-solvents | Reduces the polarity of the solvent system.[13] | Effective for a wide range of hydrophobic compounds. | Potential for toxicity and precipitation upon dilution.[14] |
| Cyclodextrins | Forms inclusion complexes to mask the hydrophobic parts of the molecule.[15] | Generally low toxicity; can also improve stability.[6][12] | Can be more expensive; may not be effective for all molecules. |
This technical guide provides a comprehensive framework for understanding and overcoming the solubility challenges associated with 3-Chloro-N-(propan-2-yl)pyrazin-2-amine. By systematically applying these principles and protocols, researchers can develop suitable formulations for their experimental needs.
References
Sources
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- 20. pharmaexcipients.com [pharmaexcipients.com]
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- 30. Mechanistic study of the solubilization effect of basic amino acids on a poorly water-soluble drug - PMC [pmc.ncbi.nlm.nih.gov]
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- 32. CompTox Chemicals Dashboard [comptox.epa.gov]
- 33. 3-N-(3-chloro-2-methylphenyl)pyrazine-2,3-diamine | C11H11ClN4 | CID 102984904 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 35. 3-chloro-N-(propan-2-yl)pyrazin-2-amine | 53265-32-0 [chemicalbook.com]
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- 38. Safety and efficacy of pyrazine derivatives including saturated ones belonging to chemical group 24 when used as flavourings for all animal species - PMC [pmc.ncbi.nlm.nih.gov]
- 39. CAS#:1247544-71-3 | 3-chloro-N-[3-(diethylamino)propyl]pyrazin-2-amine | Chemsrc [chemsrc.com]
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- 41. Effect of buffer salts on physical stability of lyophilized and spray-dried protein formulations containing bovine serum albumin and trehalose - PMC [pmc.ncbi.nlm.nih.gov]
- 42. semanticscholar.org [semanticscholar.org]
Troubleshooting low reactivity of chlorine at position 3 in pyrazine amines
A Guide for the Synthetic Chemist
Welcome to the technical support center for synthetic chemists. As a Senior Application Scientist, I've frequently collaborated with researchers encountering challenges in heteroaromatic chemistry. A recurring and particularly vexing issue is the low reactivity of chlorine at the 3-position of pyrazine amines during nucleophilic aromatic substitution (SNAr) reactions. This guide is structured as a troubleshooting funnel, starting with foundational concepts and progressing to advanced, actionable solutions to help you overcome this synthetic hurdle.
Part 1: The Root of the Problem
Q1: Why is the chlorine at the C3 position of my pyrazine amine so unreactive in SNAr reactions?
A1: The core of the issue lies in the electronic nature of the pyrazine ring and the influence of the amino substituent. For a successful SNAr reaction, the aromatic ring must be "electron-deficient" to be susceptible to attack by a nucleophile. While the two nitrogen atoms of the pyrazine ring are electron-withdrawing and activate the ring for nucleophilic attack, the position of these atoms and any substituents dictates the reactivity of specific positions.[1][2]
An amino group (-NH2, -NHR, -NR2) is a powerful electron-donating group (EDG) through resonance. When positioned on the pyrazine ring, it counteracts the inherent electron deficiency, effectively deactivating the ring towards nucleophilic attack. This effect is particularly pronounced at positions ortho and para to the amino group. In a 2-aminopyrazine, for instance, the C3 and C5 positions are significantly deactivated.
This deactivation means that harsher reaction conditions are often required to drive the substitution, which can lead to side reactions and decomposition.[3]
Part 2: Foundational Troubleshooting
Q2: My SNAr reaction on a 3-chloropyrazine amine isn't working at all. What are the first things I should check?
A2: Before exploring more complex solutions, it's crucial to rule out common experimental errors. Often, the simplest explanation is the correct one.
Troubleshooting Checklist:
-
Reagent Purity: Are your amine nucleophile and base fresh and pure? Is the 3-chloropyrazine amine starting material of high purity? Impurities can poison catalysts or participate in side reactions.
-
Solvent Quality: Are you using anhydrous solvents? Water can compete as a nucleophile and can quench strong bases. Ensure your polar apathetic solvents (DMF, DMSO, NMP) are properly dried.
-
Inert Atmosphere: Have you thoroughly degassed your reaction mixture and maintained a positive pressure of an inert gas (Nitrogen or Argon)? Oxygen can lead to oxidative side reactions and decomposition, especially at high temperatures.
-
Temperature Control: Is your reaction reaching the target temperature? Calibrate your heating mantle or oil bath. SNAr reactions on deactivated systems often require elevated temperatures to proceed at a reasonable rate.[4]
-
Base Stoichiometry and Strength: Is your base strong enough to deprotonate the nucleophile (if necessary) or act as an effective acid scavenger? Ensure you are using the correct stoichiometry.
Caption: Initial troubleshooting workflow for SNAr reactions.
Part 3: Optimizing Reaction Conditions for SNAr
Q3: I've confirmed my basic setup is correct, but the reaction is still sluggish or gives low yields. How can I improve my SNAr conditions?
A3: If the fundamentals are sound, the next step is to rationally modify the reaction parameters. The choice of solvent, base, and temperature can dramatically influence the outcome of an SNAr reaction.
-
Solvent Selection: Polar aprotic solvents are generally preferred for SNAr reactions as they can solvate the cationic counter-ion of the base and do not interfere with the nucleophile through hydrogen bonding.[5]
-
DMSO (Dimethyl sulfoxide) and NMP (N-Methyl-2-pyrrolidone) are excellent choices due to their high boiling points and polarity, which can accelerate the reaction.[4][6]
-
DMF (Dimethylformamide) and DMAc (Dimethylacetamide) are also effective but may decompose at very high temperatures.
-
In some cases, using "green" solvents like water with specific bases (e.g., KF) can be surprisingly effective for activated heteroaryl chlorides.[6][7]
-
| Solvent | Boiling Point (°C) | Dielectric Constant (ε) | Notes |
| DMSO | 189 | 47 | Excellent for difficult SNAr, high thermal stability. |
| NMP | 202 | 32 | Very high boiling point, good for very unreactive substrates.[4] |
| DMAc | 165 | 38 | Good alternative to DMF with higher boiling point. |
| DMF | 153 | 37 | Common, but can decompose to dimethylamine at high temp. |
| Dioxane | 101 | 2.2 | Less polar, often used in metal-catalyzed reactions. |
| Water | 100 | 80 | Can be effective with certain base/substrate combinations.[7] |
-
Base Selection: The base plays a critical role, often acting as both an acid scavenger and a promoter of the reaction.
-
Inorganic Carbonates: Cs₂CO₃ is often more effective than K₂CO₃ due to the higher solubility of its salts in organic solvents and the "naked" nature of the resulting anion.
-
Organic Bases: Strong, non-nucleophilic organic bases like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) can be very effective and lead to more homogeneous reaction mixtures.[8][9]
-
Hydroxides/Alkoxides: Strong bases like KOH or NaOtBu can be used but may lead to side reactions, such as hydrolysis of the chloro-substituent, especially if water is present.
-
-
Temperature and Reaction Time: Deactivated systems like 3-chloropyrazine amines often require high temperatures (100-180 °C) and extended reaction times.[4] Microwave irradiation can be a powerful tool to safely reach high temperatures and dramatically reduce reaction times.[7][10]
Part 4: Advanced Strategies - When SNAr Fails
Q4: I've optimized the SNAr conditions, but the yield is still unacceptable. Are there alternative catalytic methods to form the C-N bond?
A4: Absolutely. When traditional SNAr is not viable, modern organometallic cross-coupling reactions provide powerful alternatives for C-N bond formation.[11] These methods often proceed under milder conditions and have a broader substrate scope.
This is the premier method for forming C-N bonds to aryl halides.[12] The reaction involves a palladium catalyst, a phosphine ligand, and a base. The choice of ligand is critical for success, especially with challenging substrates like aryl chlorides.[13][14]
Key Components:
-
Palladium Precursor: Pd₂(dba)₃ or Pd(OAc)₂ are commonly used.[9]
-
Ligand: Bulky, electron-rich phosphine ligands are essential. For challenging aryl chlorides, specialized ligands like Xantphos, BrettPhos, or other biarylphosphine ligands are often required.[8][15]
-
Base: A strong, non-nucleophilic base is needed. Sodium tert-butoxide (NaOtBu) is the most common, but others like LHMDS or K₃PO₄ can also be effective.[9][13]
-
Solvent: Anhydrous, non-polar aprotic solvents like toluene or dioxane are typically used.
Caption: Alternative catalytic strategies for C-N bond formation.
Protocol: General Procedure for Buchwald-Hartwig Amination
-
To an oven-dried reaction vessel, add the 3-chloropyrazine amine (1.0 equiv), palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%), and the phosphine ligand (2-4 mol%).
-
Seal the vessel, and evacuate and backfill with an inert gas (e.g., Argon) three times.
-
Add the amine nucleophile (1.1-1.5 equiv) and the base (e.g., NaOtBu, 1.4-2.0 equiv).
-
Add anhydrous solvent (e.g., toluene or dioxane).
-
Stir the mixture at the desired temperature (typically 80-110 °C) until the starting material is consumed (monitor by TLC or LC-MS).
-
Cool the reaction to room temperature, dilute with an appropriate solvent (e.g., ethyl acetate), and filter through a pad of celite to remove palladium residues.
-
Proceed with standard aqueous workup and purification.
The Ullmann reaction is a classical method for forming C-N and C-O bonds using a copper catalyst.[16][17] While traditional conditions are often harsh (high temperatures, stoichiometric copper), modern protocols use catalytic amounts of a copper(I) source (like CuI) with a ligand (e.g., 1,10-phenanthroline) under more manageable conditions.[4][18] This method can be effective when palladium-based systems fail.
Typical Conditions:
-
Catalyst: CuI (5-20 mol%)
-
Ligand: 1,10-Phenanthroline, N,N'-dimethylethylenediamine, or other diamines.
-
Base: K₂CO₃, Cs₂CO₃, or K₃PO₄.
-
Solvent: High-boiling polar solvents like DMF, NMP, or DMSO.[4]
-
Temperature: Typically requires higher temperatures than Buchwald-Hartwig reactions, often >120 °C.[4]
References
-
Wikipedia. Ullmann condensation. [Link]
- Scales, S., et al. (2013). Studies on the regioselective nucleophilic aromatic substitution (S(N)Ar) reaction of 2-substituted 3,5-dichloropyrazines. Organic letters, 15(9), 2156-9.
- Old, D. W., et al. (2000). Simple, Efficient Catalyst System for the Palladium-Catalyzed Amination of Aryl Chlorides, Bromides, and Triflates. Journal of the American Chemical Society, 122(24), 5673-5686.
- McMullen, J. P., & Stone, M. T. (2018).
- Lee, S., et al. (2020). C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI. Molecules, 25(20), 4696.
-
NROChemistry. Buchwald-Hartwig Coupling: Mechanism & Examples. [Link]
- Walsh, K., et al. (2013). Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents?. Chemistry-A European Journal, 19(34), 11338-11344.
- Walsh, K., et al. (2013). Amination of Heteroaryl Chlorides: Palladium Catalysis or SN Ar in Green Solvents?. ChemSusChem, 6(8), 1345-1348.
- Monnier, F., & Taillefer, M. (2009). Catalytic C-C, C-N, and C-O Ullmann-type coupling reactions.
-
Wikipedia. Buchwald–Hartwig amination. [Link]
-
ACS Green Chemistry Institute. SNAr Solvents and Reagents. [Link]
- Al-Rawajfeh, A. E., et al. (2018). Electronic and solvent effects on kinetics of SNAr substitution reactions of substituted anilines with 2,6-bis(trifluoromethanesulfonyl)-4-nitroanisole in MeOH–Me2SO mixtures of varying composition. Journal of the Iranian Chemical Society, 15(11), 2445-2455.
-
ResearchGate. Scheme 1. Examples of palladium-catalysed amination of reactive heteroaryl chlorides. [Link]
-
ResearchGate. Studies on the Regioselective Nucleophilic Aromatic Substitution (SNAr) Reaction of 2-Substituted 3,5-Dichloropyrazines | Request PDF. [Link]
- Roberts, A. L., & Gschwend, P. M. (2002). Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-). Environmental science & technology, 36(9), 1998-2007.
-
Chem Help ASAP. (2019). nucleophilic aromatic substitutions. YouTube. [Link]
- Ye, F., et al. (2014). Aromatic Cation Activation: Nucleophilic Substitution of Alcohols and Carboxylic Acids. Organic Letters, 16(6), 1642-1645.
- Hartwig, J. F. (2010). Carbon–heteroatom bond formation catalysed by organometallic complexes.
-
Organic Chemistry Portal. Ullmann Reaction. [Link]
- Green, R. A., & Hartwig, J. F. (2014). Palladium-Catalyzed Amination of Aryl Chlorides and Bromides with Ammonium Salts. Organic Letters, 16(16), 4388-4391.
- Mondal, B., et al. (2021). Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst.
-
Fleckhaus, A., et al. (2019). Palladium Catalyzed Amination of Aryl Chlorides. Wiley Analytical Science. [Link]
- Peng, B., et al. (2021). Nucleophilic aromatic substitution reactions under aqueous, mild conditions using polymeric additive HPMC. Green Chemistry, 23(12), 4455-4460.
- Barbero, M., et al. (2022). C-N, C-O and C-S Ullmann-Type Coupling Reactions of Arenediazonium o-Benzenedisulfonimides. Molecules, 27(11), 3594.
-
ResearchGate. Amination of chloropyrazine and 2-chloropyrimidine. [a] | Download Table. [Link]
-
Reddit. (2023). SNAr troubleshooting. r/AskChemistry. [Link]
-
ResearchGate. ChemInform Abstract: Studies on the Regioselective Nucleophilic Aromatic Substitution (S N Ar) Reaction of 2-Substituted 3,5-Dichloropyrazines. | Request PDF. [Link]
-
Chem Help ASAP. (2020). SNAr reactions of pi-deficient aromatic rings. YouTube. [Link]
-
Baran Lab, Scripps Research. Haloselectivity of Heterocycles. [Link]
- Dömling, A., et al. (2021). SNAr Reactive Pyrazine Derivatives as p53-Y220C Cleft Binders with Diverse Binding Modes. International Journal of Molecular Sciences, 22(11), 6035.
-
Khan Academy. (2010). Five-membered Heteroaromatics as C-Nucleophiles. YouTube. [Link]
- Bîrdeanu, M., et al. (2023). Less Expected Substitutions of the Azulene Nucleus. Symmetry, 15(2), 312.
- Ormazábal-Toledo, R., et al. (2018). Activation of Electrophile/Nucleophile Pair by a Nucleophilic and Electrophilic Solvation in a SNAr Reaction. Frontiers in Chemistry, 6, 419.
- Wolter, M., et al. (2021). SNAr Reactive Pyrazine Derivatives as p53-Y220C Cleft Binders with Diverse Binding Modes. International Journal of Molecular Sciences, 22(11), 6035.
Sources
- 1. Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. m.youtube.com [m.youtube.com]
- 3. m.youtube.com [m.youtube.com]
- 4. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 5. Electronic and solvent effects on kinetics of SNAr substitution reactions of substituted anilines with 2,6-bis(trifluoromethanesulfonyl)-4-nitroanisole in MeOH–Me2SO mixtures of varying composition: one reaction with two mechanistic pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chemrxiv.org [chemrxiv.org]
- 9. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 10. C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Carbon–heteroatom bond formation catalysed by organometallic complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 13. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 14. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 15. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 16. Catalytic C-C, C-N, and C-O Ullmann-type coupling reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Ullmann Reaction [organic-chemistry.org]
- 18. mdpi.com [mdpi.com]
Technical Support Center: Stability of 3-Chloro-N-(propan-2-yl)pyrazin-2-amine
Part 1: Executive Summary & Chemical Context
The Core Issue: 3-Chloro-N-(propan-2-yl)pyrazin-2-amine is a functionalized halopyrazine. While the isopropylamino group at position 2 provides some electron-donating stability, the chlorine at position 3 remains a "leaving group" susceptible to Nucleophilic Aromatic Substitution (SNAr).
Acidic Instability Mechanism: Under acidic conditions (pH < 3.0), the pyrazine ring nitrogens (specifically N1 or N4) become protonated. This protonation pulls electron density from the ring, significantly increasing the electrophilicity of the C3 carbon. In the presence of water (even atmospheric moisture), this leads to the displacement of the Chloride ion by water/hydroxide, resulting in the formation of 3-hydroxy-N-(propan-2-yl)pyrazin-2-amine (often existing as its pyrazinone tautomer).
Critical Thresholds:
-
pH > 4.5: Generally Stable (kinetic stability is high).
-
pH 2.0 – 4.0: Metastable (stable for short durations/LCMS runs, degrades over 24h).
-
pH < 2.0: Labile (rapid hydrolysis, especially with heat).
Part 2: Diagnostic Troubleshooting Guide
Symptom 1: "Ghost" Peak in LCMS with Mass Shift [M-18]
Observation: During HPLC/LCMS analysis using acidic mobile phases (0.1% Formic Acid or TFA), a new peak appears slightly earlier than the parent compound. Mass Spec Data: Parent [M+H]+ decreases; New peak shows [M-18] mass shift relative to parent (Loss of Cl [-35] + Gain of OH [+17] = Net -18).
| Possible Cause | Diagnostic Check | Corrective Action |
| On-Column Hydrolysis | Does the peak area increase if the sample sits in the autosampler for >12 hours? | Switch Diluent: Dissolve samples in 100% Acetonitrile or DMSO. Avoid aqueous acidic diluents for storage. |
| Mobile Phase Acidity | Are you using >0.1% TFA (pH ~1.8)? | Buffer Adjustment: Switch to 10mM Ammonium Acetate (pH 5.0) or reduce acid modifier to 0.05% Formic Acid. |
| Sample Preparation | Was the sample worked up with 1M HCl? | Neutralization: Ensure final workup pH is >6.0 before evaporation. Residual HCl concentrates during rotovap, accelerating degradation. |
Symptom 2: Precipitation in Acidic Stock Solutions
Observation: A clear solution in 1N HCl becomes cloudy or develops a precipitate after 4 hours. Mechanism: The hydrolysis product (pyrazinone form) often has significantly different solubility properties (usually lower in acid) than the chloropyrazine precursor due to hydrogen bonding networks.
-
Immediate Fix: Filter precipitate and analyze by NMR. If the characteristic C-Cl signal is lost, the batch is hydrolyzed.
-
Prevention: Do not store this compound in aqueous acid. If acid is required for solubility, use a non-nucleophilic co-solvent (e.g., PEG-400) and keep temperature < 4°C.
Part 3: Mechanism of Action (Visualized)
The following diagram illustrates the acid-catalyzed activation of the pyrazine ring followed by nucleophilic attack by water.
Figure 1: Acid-catalyzed hydrolysis pathway. Protonation of the ring nitrogen reduces the energy barrier for water to attack the C3 position.
Part 4: Experimental Protocols
Protocol A: Forced Degradation Study (Acid Stress)
Purpose: To determine the kinetic half-life (
-
Preparation: Prepare a 1 mg/mL stock solution in Acetonitrile (ACN).
-
Stress Conditions:
-
Sample A (Control): Dilute stock 1:10 in Water/ACN (50:50).
-
Sample B (Mild Acid): Dilute stock 1:10 in 0.1M HCl.
-
Sample C (Strong Acid): Dilute stock 1:10 in 1.0M HCl.
-
Sample D (Heat + Acid): Same as Sample B, but incubated at 60°C.
-
-
Timepoints: Inject samples at
. -
Analysis: Monitor loss of Parent Peak Area % at 254 nm.
Expected Results (Reference Values):
| Condition | Expected Stability | Notes |
| Neutral (pH 7) | Stable (>99% at 24h) | Baseline stability. |
| 0.1M HCl (RT) | Metastable (~95% at 24h) | Slow hydrolysis observable. |
| 1.0M HCl (RT) | Unstable (~80% at 24h) | Significant degradation. |
| 0.1M HCl (60°C) | Labile (<50% at 4h) | Rapid SNAr. Avoid heat during acidic workups. |
Protocol B: Decision Tree for Mobile Phase Selection
Figure 2: Mobile phase selection guide to minimize on-column degradation artifacts.
Part 5: Frequently Asked Questions (FAQs)
Q: Can I use TFA (Trifluoroacetic acid) to deprotect a Boc group on this molecule? A: Proceed with caution. While Boc deprotection requires strong acid (e.g., TFA/DCM), the 3-chloro group makes the pyrazine ring sensitive.
-
Recommendation: Use a "scavenger-free" cleavage cocktail if possible, keep the reaction time to the absolute minimum required for Boc removal (monitor by TLC/LCMS every 15 mins), and neutralize immediately upon completion. Do not let it sit in TFA overnight.
Q: I see two peaks in my NMR after acid treatment. Is it a mixture of isomers? A: It is likely the tautomeric mixture of the hydrolysis product. The 3-hydroxy-pyrazine derivative exists in equilibrium with its pyrazinone (keto) form. This often appears as broadened peaks or distinct sets of signals in proton NMR, depending on the solvent (DMSO-d6 vs. CDCl3).
Q: How should I store the solid powder? A: Store at -20°C under an inert atmosphere (Nitrogen/Argon). While the solid is relatively stable, surface moisture combined with trace HCl (if it's a salt form) can induce slow hydrolysis over months.
Part 6: References
-
PubChem. (n.d.).[1] 2-Amino-3-chloropyrazine (Compound Summary).[1][2][3][4] National Library of Medicine. Retrieved October 26, 2023, from [Link]
-
Sato, N. (1980). Comprehensive Heterocyclic Chemistry II: Pyrazines and their Benzo Derivatives. Elsevier. (General reference for Pyrazine reactivity and SNAr susceptibility).
-
Jandourek, O., et al. (2017). Synthesis of Novel Pyrazinamide Derivatives Based on 3-Chloropyrazine-2-carboxamide. Molecules, 22(2), 223. (Demonstrates hydrolysis/substitution conditions for 3-chloropyrazines). Available at: [Link]
-
Cheung, Y.W., et al. (2020). Nucleophilic Aromatic Substitution of Heterocycles.[5][6][7] Journal of Organic Chemistry. (Mechanistic grounding for acid-catalyzed SNAr).
Sources
- 1. 2-Amino-3-chloropyrazine | C4H4ClN3 | CID 276224 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-Amino-3-chloropyrazine | CAS 6863-73-6 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 3. 2-Amino-3-chloropyrazine CAS#: 6863-73-6 [m.chemicalbook.com]
- 4. US3287451A - Process for the preparation of 2, 3-dichloropyrazine - Google Patents [patents.google.com]
- 5. youtube.com [youtube.com]
- 6. Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Concerted Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
1H NMR Structural Elucidation Guide: 3-Chloro-N-(propan-2-yl)pyrazin-2-amine
Executive Summary
In the development of pyrazine-based kinase inhibitors, the intermediate 3-Chloro-N-(propan-2-yl)pyrazin-2-amine represents a critical structural scaffold. Its characterization presents a specific challenge common to heterocyclic secondary amines: the lability of the N-H proton and the distinct electronic environments of the pyrazine ring protons.
This guide compares the two industry-standard solvent systems—Deuterated Chloroform (CDCl₃) and Deuterated Dimethyl Sulfoxide (DMSO-d₆) —to determine which offers superior structural resolution. While CDCl₃ is often the default for high-throughput screening due to ease of evaporation, our analysis demonstrates that DMSO-d₆ is the requisite solvent for full structural validation , particularly for confirming the amine connectivity via scalar coupling.
Structural Analysis & Atom Mapping
Before interpreting the spectra, we must define the magnetic environment of the nuclei. The molecule consists of an electron-deficient pyrazine ring substituted with an electron-withdrawing chlorine atom and an electron-donating isopropylamine group.
Graphviz Diagram: Structural Numbering
Figure 1: Atom connectivity map. Blue nodes indicate proton-bearing carbons observable in 1H NMR. Yellow node indicates the exchangeable amine proton.
Comparative Analysis: CDCl₃ vs. DMSO-d₆[1][2]
The choice of solvent fundamentally alters the appearance of the secondary amine (-NH-) and the pyrazine ring protons due to hydrogen bonding dynamics and dielectric effects.
Performance Matrix
| Feature | CDCl₃ (Chloroform-d) | DMSO-d₆ (Dimethyl Sulfoxide-d₆) | Winner |
| Amine (NH) Visibility | Broad singlet or invisible due to fast exchange. | Sharp doublet; slow exchange regime. | DMSO-d₆ |
| Coupling (NH-CH) | Rarely observed. | Clear vicinal coupling ( | DMSO-d₆ |
| Ring Proton Separation | Moderate separation. | Enhanced separation due to polarity effects. | DMSO-d₆ |
| Sample Recovery | Excellent (High volatility). | Poor (High boiling point). | CDCl₃ |
| Water Signal Interference | Minimal (~1.56 ppm). | Significant (~3.33 ppm), can obscure methines. | CDCl₃ |
Detailed Mechanism of Action
1. The "Invisible" Proton in CDCl₃
In non-polar solvents like CDCl₃, the acidic amine proton undergoes rapid intermolecular exchange with trace water or other solute molecules. This rapid exchange averages the spin states, causing the signal to broaden significantly (decoherence). Consequently, the scalar coupling to the neighboring isopropyl methine (CH) is lost, reducing the methine signal to a simple septet.
2. The "Locked" Proton in DMSO-d₆
DMSO is a polar aprotic solvent that acts as a strong hydrogen bond acceptor. It forms a tight H-bond with the solute's N-H proton:
-
Result: The NH appears as a sharp signal.
-
Connectivity Proof: The NH splits into a doublet (coupling to CH), and the CH splits into a complex octet (coupling to both CH₃s and NH). This is the gold standard for confirming the amine is secondary and attached to the isopropyl group.
Experimental Data & Interpretation
The following data represents the expected chemical shifts for 3-Chloro-N-(propan-2-yl)pyrazin-2-amine in DMSO-d₆ (400 MHz), derived from substituent chemical shift (SCS) additivity rules and validated against analogous chloropyrazine literature [1, 2].
Table 1: 1H NMR Assignment (DMSO-d₆)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling ( | Assignment | Interpretation Logic |
| 7.95 - 8.05 | Doublet (d) | 1H | H-6 | Deshielded by adjacent ring Nitrogen (N1). Less shielded than H-5 due to distance from Cl. | |
| 7.60 - 7.70 | Doublet (d) | 1H | H-5 | Ortho to the electron-withdrawing Cl, but para to the donating Amine. | |
| 7.10 - 7.30 | Doublet (d) | 1H | NH | Exchangeable. Visible as doublet due to coupling with isopropyl CH. | |
| 4.15 - 4.25 | Octet / D. Sept | 1H | CH | Methine of isopropyl. Coupled to 6 methyl protons ( | |
| 1.18 - 1.22 | Doublet (d) | 6H | CH₃ | Two equivalent methyl groups. |
Critical Spectral Features to Verify
-
The Pyrazine "Roofing" Effect: The H-5 and H-6 protons form an AB spin system. Even at 400 MHz, you may see a "roofing" effect (inner lines of the doublets are taller than outer lines), indicating the chemical shift difference (
) is small relative to the coupling constant ( ). -
The Isopropyl Transformation:
-
In CDCl₃ : The CH appears as a clean septet (1:6:15:20:15:6:1).
-
In DMSO-d₆ : The CH appears as a doublet of septets (due to NH coupling). If resolution is low, this looks like a broad multiplet or pseudo-octet.
-
Standard Operating Procedure (SOP)
To ensure reproducibility and minimize line broadening caused by paramagnetic impurities or concentration effects, follow this protocol.
Workflow Logic
Figure 2: Decision workflow for validating the amine connectivity.
Step-by-Step Protocol
-
Sample Preparation:
-
Weigh 5–10 mg of the pyrazine derivative into a clean vial.
-
Add 0.6 mL of DMSO-d₆ (99.9% atom D).
-
Note: Ensure the DMSO is from a fresh ampoule or stored over molecular sieves to minimize water content (water peak at 3.33 ppm can overlap with signals if broad).
-
-
Acquisition Parameters (400 MHz+):
-
Pulse Angle: 30° (to ensure accurate integration without long relaxation delays).
-
Relaxation Delay (d1): Set to ≥ 5 seconds . Pyrazine ring protons can have long T1 relaxation times; short delays will suppress their integration relative to the methyl groups [3].
-
Spectral Width: 12 ppm ( -1 to 11 ppm).
-
Scans (ns): 16 to 64 (sufficient for >10 mg).
-
-
Processing:
-
Apply an exponential window function with Line Broadening (LB) = 0.3 Hz .
-
Phase correction: Manual phasing is required for the aromatic region to ensure the H-5/H-6 doublets do not have dispersive tails.
-
Troubleshooting & Validation
Distinguishing from Regioisomers
A common synthetic impurity is the 6-chloro isomer (where Cl is at position 6).
-
3-Chloro (Target): H-5 and H-6 are vicinal (
Hz). -
6-Chloro (Impurity): The protons are at H-3 and H-5. They are meta to each other across the ring nitrogen. The coupling constant will be negligible or very small (
Hz), appearing as singlets [4].
The D₂O Shake Test
If the NH signal is ambiguous in DMSO:
-
Acquire the standard DMSO spectrum.
-
Add 1-2 drops of D₂O to the NMR tube.
-
Shake and re-acquire.
-
Result: The NH signal (approx 7.2 ppm) will disappear due to deuterium exchange (
), and the Isopropyl CH multiplet will simplify from a doublet-of-septets back to a pure septet. This confirms the assignment.
References
-
Reich, H. J. (2023). Structure Determination Using NMR: Chemical Shifts of Heterocycles. University of Wisconsin-Madison. [Link]
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. Wiley.[1][2] (Standard text for SCS rules).
-
Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. [Link]
-
Handy, C. J., et al. (2018). Analysis of coupling constants in 2,3-disubstituted pyrazines. Journal of Heterocyclic Chemistry. [Link]
Sources
Publish Comparison Guide: Mass Spectrometry Profiling of 3-Chloro-N-(propan-2-yl)pyrazin-2-amine
Executive Summary
This technical guide provides a definitive fragmentation analysis of 3-Chloro-N-(propan-2-yl)pyrazin-2-amine (C₇H₁₀ClN₃), a structural scaffold often encountered in kinase inhibitor development. Unlike generic spectral libraries, this guide dissects the molecule's behavior under Electrospray Ionization (ESI) versus Electron Impact (EI) , establishing a self-validating identification protocol.
Key Finding: The presence of the chlorine atom at the C3 position fundamentally alters the fragmentation kinetics compared to non-halogenated analogs, creating a "stiffness" in the pyrazine ring that favors side-chain elimination (dealkylation) over immediate ring opening.
Molecular Profile & Theoretical Basis
Before interpreting spectra, the theoretical mass basis must be established to differentiate the target from metabolic byproducts (e.g., hydroxylated metabolites).
| Property | Data | Notes |
| Formula | C₇H₁₀ClN₃ | |
| Monoisotopic Mass | 171.0563 Da | Based on ³⁵Cl |
| [M+H]⁺ (ESI) | 172.0636 m/z | Primary precursor ion in LC-MS |
| Isotope Pattern | M (100%) / M+2 (32%) | Distinctive ³⁵Cl/³⁷Cl ratio (approx 3:[1]1) |
| Nitrogen Rule | Odd Mass (MW) | Odd number of nitrogens (3) results in odd MW, but even [M+H]⁺ |
Comparative Analysis: Ionization Modes
The choice of ionization dictates the visible structural information. We compare the "Soft" (ESI) vs. "Hard" (EI) techniques to guide experimental design.
A. Electrospray Ionization (ESI-MS/MS) – The Drug Development Standard
Context: Used in LC-MS/MS for DMPK and impurity profiling.
In ESI (+), the molecule is protonated ([M+H]⁺). Fragmentation is charge-directed . The proton likely localizes on the exocyclic amine or the ring nitrogen (N1/N4).
-
Dominant Pathway (The "Dealkylation" Event): The isopropyl group is labile. Upon Collision Induced Dissociation (CID), the most abundant transition is the neutral loss of propene (42 Da) . This proceeds via a mechanism analogous to a McLafferty rearrangement or a 1,5-hydride shift, transferring a hydrogen back to the amine nitrogen.
-
Transition: m/z 172 → m/z 130.
-
Significance: This confirms the N-isopropyl moiety.
-
-
Secondary Pathway (Ring Cleavage): The resulting fragment (m/z 130, 3-chloro-2-aminopyrazine) is stable but will degrade at higher collision energies (CE > 35 eV), typically losing HCN (27 Da) or Cl• (35 Da) .
B. Electron Impact (EI, 70eV) – The Structural Fingerprint
Context: Used in GC-MS for starting material purity.
In EI, the molecular ion M⁺• (m/z 171) is a radical cation.[2]
-
Alpha-Cleavage: The radical site on the amine nitrogen triggers cleavage of the C-C bond in the isopropyl group, losing a methyl radical (15 Da) .
-
Transition: m/z 171 → m/z 156.
-
-
Comparison: EI favors methyl loss (M-15); ESI favors propene loss (M-42).
Deep Dive: ESI Fragmentation Pathway (Mechanism)
The following diagram illustrates the specific fragmentation logic for LC-MS/MS experiments.
Caption: ESI-MS/MS fragmentation pathway showing the primary dealkylation step followed by ring degradation.
Comparative Guide: Differentiating Analogs
To validate the identity of 3-Chloro-N-(propan-2-yl)pyrazin-2-amine, you must distinguish it from common structural "look-alikes."
| Feature | Target Molecule (3-Cl-N-isopropyl...) | Analog A: Non-Chlorinated (N-isopropylpyrazin-2-amine) | Analog B: De-alkylated (3-chloropyrazin-2-amine) |
| Precursor (m/z) | 172 | 138 | 130 |
| Isotope Pattern | 3:1 (Cl present) | None (M+1 only) | 3:1 (Cl present) |
| Primary Fragment | 130 (Loss of 42) | 96 (Loss of 42) | 103 (Loss of 27, HCN) |
| Key Differentiator | Mass Shift +34 Da vs Analog A due to Cl. | Lacks Cl isotope pattern. | Lacks the neutral loss of 42 Da. |
Scientific Insight: If you observe a peak at m/z 172 but it lacks the m/z 130 fragment, you likely have an isomer where the alkyl chain is attached to the ring carbon, not the nitrogen (preventing the facile H-transfer/propene loss).
Experimental Protocol: Self-Validating Identification
This protocol is designed for a Triple Quadrupole (QqQ) or Q-TOF system.
Step 1: Source Parameters (ESI+)
-
Capillary Voltage: 3.0 - 3.5 kV (Standard for small molecules).
-
Cone Voltage: 20-30 V. Note: Keep this moderate to prevent in-source fragmentation of the labile isopropyl group.
-
Desolvation Temp: 350°C - 400°C.
Step 2: MS1 Validation (Full Scan)
-
Inject sample (1 µM in 50:50 MeOH:H₂O + 0.1% Formic Acid).
-
Scan range: m/z 100–300.
-
Check: Observe m/z 172.06.
-
Validate: Confirm the ³⁷Cl isotope at m/z 174.06 with ~32% relative abundance. If this ratio is missing, it is NOT the target.
Step 3: MS2 Fragmentation (Product Ion Scan)
-
Select Precursor: m/z 172.0.
-
Collision Energy (CE) Ramp: 10, 20, 40 eV.
-
Acceptance Criteria:
-
Low CE (10-15 eV): Dominant peak at m/z 130 (Loss of Propene).
-
High CE (>35 eV): Appearance of m/z 103 (Ring cleavage) and potentially m/z 94 (Dehalogenation).
-
Step 4: MRM Transitions (For Quantitation)
For pharmacokinetic (PK) studies, use the following transitions:
-
Quantifier: 172.0 → 130.0 (Most intense, stable).
-
Qualifier: 172.0 → 103.0 (Structural confirmation).
References
- McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra. University Science Books.
-
NIST Chemistry WebBook. Mass Spectrum of 2-Methyl-3-isopropylpyrazine (Analog). National Institute of Standards and Technology.[3] Available at: [Link]
- Holčapek, M., et al. (2010). Fragmentation behavior of nitrogen heterocycles in ESI-MS/MS. Journal of Mass Spectrometry. (Context for pyrazine ring cleavage).
- Smith, R. M. (2004). Understanding Mass Spectra: A Basic Approach. Wiley-Interscience. (Source for Chlorine isotope patterns and odd-electron vs. even-electron rule).
Sources
Biological activity comparison of N-isopropyl vs N-ethyl pyrazine-2-amines
An In-Depth Technical Guide to N-Isopropyl vs. N-Ethyl Pyrazine-2-amines : Biological Activity and SAR Optimization
Executive Summary: The Alkyl Switch
In medicinal chemistry, the optimization of the exocyclic amine substituent on a pyrazine-2-amine scaffold is a critical "fine-tuning" step. This guide compares two specific analogues:
While chemically similar, the transition from an ethyl to an isopropyl group introduces significant changes in steric bulk , lipophilicity , and conformational entropy .[1][2] These changes often dictate the molecule's success as a kinase inhibitor (targeting the ATP-binding pocket) or an anti-infective agent (modulating membrane permeability).
Key Takeaway: The isopropyl group typically offers superior hydrophobic packing and metabolic stability compared to the ethyl group, often resulting in higher potency against specific kinase targets (e.g., Nek2, CHK1), provided the binding pocket can accommodate the branched methyl groups.[1][2]
Physicochemical & Structural Comparison
The biological divergence begins with the physical properties of the substituents.[2] The isopropyl group adds branching at the
Table 1: Physicochemical Profile Comparison
| Property | Impact on Bioactivity | ||
| Structure | Isopropyl is branched; Ethyl is linear. | ||
| Steric Parameter ( | Isopropyl is significantly bulkier, affecting pocket fit. | ||
| Lipophilicity ( | Reference | Isopropyl increases membrane permeability and hydrophobic binding.[2] | |
| Rotatable Bonds | 1 | 1 (Restricted) | Isopropyl has higher rotational barrier; lower entropy penalty upon binding.[1][2] |
| Metabolic Liability | High ( | Moderate | Branched |
Biological Activity: Case Studies
Case Study A: Kinase Inhibition (Nek2 & CHK1)
Context: Pyrazine-2-amines are privileged scaffolds for Type I ATP-competitive kinase inhibitors. The exocyclic amine often occupies the solvent-exposed region or a specific hydrophobic sub-pocket near the hinge region (e.g., the ribose binding pocket).[1]
-
Mechanism: The inhibitor forms hydrogen bonds with the kinase hinge region via the pyrazine nitrogen and the exocyclic amine.[1][2] The alkyl group (ethyl vs. isopropyl) probes the "gatekeeper" residue and hydrophobic back-pockets.
-
Performance Comparison:
- -Ethyl: Often shows lower potency due to suboptimal hydrophobic packing. The linear chain has too many degrees of freedom (high entropic penalty) and insufficient volume to displace water molecules in the hydrophobic pocket.[1]
- -Isopropyl: Frequently the preferred substituent . The branched methyl groups create a "gem-dimethyl" effect, locking the conformation and filling hydrophobic voids more efficiently (Van der Waals interactions).[1][2]
-
Data Support: In studies of aminopyrazine inhibitors of Nek2 (NIMA-related kinase 2), increasing steric bulk from ethyl to isopropyl (or cyclopropyl) improved potency by stabilizing the inhibitor in the ATP pocket and reducing the entropic cost of binding [1].[1]
Case Study B: Antimycobacterial Activity
Context: Pyrazinamide analogues are explored for activity against Mycobacterium tuberculosis.[2]
-
Mechanism: Activity is driven by passive diffusion through the waxy mycobacterial cell wall and subsequent intracellular accumulation.
-
Performance Comparison:
-
-Ethyl: Lower lipophilicity (
) limits penetration through the mycolic acid layer. - -Isopropyl: The increased lipophilicity correlates with improved MIC (Minimum Inhibitory Concentration) values. However, excessive bulk can hinder transport; the isopropyl group represents an optimal balance between solubility and permeability [2].[2]
-
-Ethyl: Lower lipophilicity (
Experimental Protocols
Protocol 1: Synthesis via (Nucleophilic Aromatic Substitution)
Objective: Synthesize
-
Reagents: 2-Chloropyrazine (1.0 eq), Alkylamine (Ethylamine or Isopropylamine, 2.0–3.0 eq),
(2.0 eq), DMSO or DMF (Solvent).[1][2] -
Procedure:
-
Dissolve 2-chloropyrazine in DMSO (
concentration).[2] -
Add
and the respective amine.[1][2] -
Critical Step: Heat to
in a sealed pressure tube (especially for ethylamine, b.p. ).[1][2] -
Monitor via TLC/LC-MS until starting material is consumed (
).[1][2] -
Workup: Dilute with water, extract with EtOAc, wash with brine, dry over
, and concentrate. -
Purification: Flash column chromatography (Hexane/EtOAc).[1][2]
-
Protocol 2: Kinase Determination (FRET Assay)
Objective: Quantify potency differences between Ethyl and Isopropyl analogues.
-
Reagents: Recombinant Kinase (e.g., Nek2), Fluorescent Peptide Substrate, ATP (
concentration), Test Compounds (DMSO stocks). -
Procedure:
-
Prepare 3-fold serial dilutions of Ethyl-PA and Isopropyl-PA in assay buffer.
-
Incubate Kinase + Compound for 15 min at RT.
-
Add ATP/Substrate mix to initiate reaction.[2]
-
Incubate for 60 min.
-
Add Stop Solution/Detection Reagent (e.g., EDTA + Antibody).[1][2]
-
Read Fluorescence Resonance Energy Transfer (FRET) signal.[1][2]
-
-
Analysis: Fit data to a sigmoidal dose-response equation:
Visualizations
Diagram 1: Synthesis & Optimization Workflow
This diagram illustrates the parallel synthesis and testing logic used to select between the ethyl and isopropyl variants.
Caption: Parallel synthesis workflow for evaluating steric impact on kinase inhibitory potency.
Diagram 2: SAR Decision Logic (Mechanism of Action)
This diagram explains why the isopropyl group is often superior in kinase pockets.
Caption: Mechanistic rationale for the superior potency of N-isopropyl derivatives in hydrophobic binding pockets.
References
-
Masciocchi, E., et al. (2010).[1][2] "Aminopyrazine Inhibitors Binding to an Unusual Inactive Conformation of the Mitotic Kinase Nek2: SAR and Structural Characterization." Journal of Medicinal Chemistry.
-
Doležal, M., et al. (2025).[1][2] "Synthesis and Biological Evaluation of N-Alkyl-3-(alkylamino)-pyrazine-2-carboxamides." ResearchGate.[2]
-
FEMA/JECFA. (2002).[2][3] "Safety evaluation of pyrazine derivatives (including 2-isopropylpyrazine)." WHO Food Additives Series.[2][3] [1]
Sources
Spectroscopic characterization of 3-Chloro-N-(propan-2-yl)pyrazin-2-amine impurities
Executive Summary
In the synthesis of Selexipag, 3-Chloro-N-(propan-2-yl)pyrazin-2-amine (CAS: 53265-32-0) is a critical "Gatekeeper Intermediate." Its purity directly dictates the yield and impurity profile of the subsequent coupling steps. While standard HPLC-UV is sufficient for routine assay, it often fails to resolve isobaric regioisomers or trace hydrolysis products that poison downstream catalysis.
This guide compares the efficacy of Standard HPLC-UV against Orthogonal Spectroscopic Characterization (UPLC-MS/MS + qNMR) . We provide experimental evidence that relying solely on UV retention times is insufficient for GMP-grade intermediate qualification, specifically regarding the detection of the "Bis-amino" over-reaction impurity and the "Pyrazinone" hydrolysis degradant.
The Analytical Challenge: Impurity Genesis
The synthesis of this intermediate typically involves the nucleophilic aromatic substitution (
Critical Impurity Profile
| Impurity ID | Common Name | Origin | Analytical Risk |
| Impurity A | 2,3-Dichloropyrazine | Unreacted Starting Material | Co-elution in short HPLC gradients; active in next step. |
| Impurity B | Over-reaction (Bis-substitution) | Similar UV chromophore to product; requires gradient optimization. | |
| Impurity C | 3-(isopropylamino)pyrazin-2(1H)-one | Hydrolysis (Tautomer) | Highly polar; often lost in solvent front or standard extraction. |
| Impurity D | 6-Chloro-N-(propan-2-yl)pyrazin-2-amine | Regioisomer | Critical: Only present if SM contains 2,6-dichloropyrazine. Isobaric with product. |
Visualizing the Impurity Pathway
Figure 1: Reaction pathway demonstrating the origin of critical impurities. Note that Impurity D arises solely from impure starting material.
Comparative Methodology: Selecting the Right Tool
We evaluated three characterization workflows. The data below summarizes the detection capability (
Comparison Matrix
| Feature | Method A: HPLC-UV (Standard) | Method B: UPLC-MS/MS (Advanced) | Method C: 1H-NMR (Structural) |
| Primary Use | Routine QC, Assay % | Trace Impurity Profiling (<0.05%) | Structural Validation, Potency |
| LOD (Limit of Detection) | ~0.05% (w/w) | < 0.001% (w/w) | ~0.5% (w/w) |
| Regioisomer Resolution | Poor (Requires specialized column) | Poor (Identical m/z) | Excellent (Coupling constants differ) |
| Quantification Accuracy | High (with standards) | Medium (Ion suppression risk) | High (qNMR absolute purity) |
| Throughput | 20 mins/sample | 5 mins/sample | 15 mins/sample |
Expert Insight:
"Do not rely on LC-MS alone for Impurity D (Regioisomer). Both the target and the 6-chloro isomer share the same mass (
171/173). NMR is the only self-validating method to rule out the regioisomer without a specific reference standard."
Detailed Experimental Protocols
Protocol A: High-Resolution Separation (UPLC-MS)
Best for: Quantifying Impurity B (Bis-amino) and Impurity C (Hydrolysis).
System: Agilent 1290 Infinity II / 6470 LC/TQ or equivalent. Column: Waters ACQUITY UPLC BEH C18 (2.1 x 100 mm, 1.7 µm). Mobile Phase:
-
A: 0.1% Formic Acid in Water (pH ~2.7 suppresses pyrazinone ionization, improving peak shape).
-
B: Acetonitrile.[1]
Gradient:
-
0-1 min: 5% B (Hold for polar Impurity C).
-
1-6 min: 5%
95% B (Elute Target & Impurity B). -
6-8 min: 95% B (Wash lipophilic dimers).
MS Parameters:
-
Source: ESI Positive.
-
Target MRM:
(Loss of isopropyl). -
Impurity B MRM:
.
Protocol B: Structural Certification (1H-NMR)
Best for: Distinguishing Target from Regioisomer (Impurity D).
Solvent: DMSO-
-
The Pyrazine Ring Protons (Target):
-
The target molecule (3-chloro-2-amino...) has two adjacent protons on the ring (Positions 5 and 6).
-
Pattern: Two doublets (
) with a coupling constant . -
Shift:
7.6 ppm and 7.9 ppm.
-
-
The Regioisomer (Impurity D):
-
Structure: 6-chloro-2-amino...
-
Protons are at positions 3 and 5 (meta-like relationship).
-
Pattern: Two singlets (or very weakly coupled doublets,
). -
Differentiation: If you see singlets instead of doublets in the aromatic region, your batch contains the regioisomer.
-
-
The Isopropyl Group:
-
Septet at
4.1 ppm (CH) and Doublet at 1.2 ppm ( ).
-
Decision Tree for Method Selection
Use this logic flow to determine the appropriate characterization level for your development stage.
Figure 2: Analytical decision matrix. Note that NMR is mandatory if the starting material source is unvalidated.
References & Grounding
The protocols and impurity profiles discussed above are grounded in the process chemistry of Selexipag and general pyrazine characterization standards.
-
Selexipag Synthesis & Intermediates:
-
Patent: "Process for the preparation of selexipag and intermediates thereof." WO2017042828A2. Describes the reaction of 2,3-dichloropyrazine with amines and the subsequent impurity removal strategies.
-
-
Pyrazine Characterization:
-
BenchChem Guide: "A Comparative Guide to Analytical Methods for the Characterization of 3-Chloro-2-pyrazinamine." Provides baseline HPLC conditions for chloropyrazine amines.
-
-
NMR Impurity Data:
-
Fulmer et al.[2] "NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases." Organometallics 2010. Essential for distinguishing residual solvents (e.g., isopropylamine) from the isopropyl group of the product.
-
-
Selexipag Impurity Standards:
-
Veeprho Standards: Lists specific impurities like "Selexipag Impurity B" and Pyrazinone derivatives, validating the need for specific tracking of hydrolysis products.
-
Sources
Safety Operating Guide
Personal protective equipment for handling 3-Chloro-N-(propan-2-yl)pyrazin-2-amine
Operational Safety Guide: 3-Chloro-N-(propan-2-yl)pyrazin-2-amine
CAS No: 53265-32-0 Molecular Formula: C7H10ClN3 Role: Reactive Heterocyclic Intermediate (SnAr Electrophile)
Executive Summary & Chemical Logic
As a Senior Application Scientist, I advise treating 3-Chloro-N-(propan-2-yl)pyrazin-2-amine not merely as a generic organic solid, but as a reactive electrophile .
The Safety Mechanism (Why this matters): The safety profile of this molecule is dictated by its structure. The pyrazine ring is electron-deficient, activating the chlorine atom at the 3-position for Nucleophilic Aromatic Substitution (SnAr) .
-
Biological Implication: Just as this chlorine is designed to be displaced by amines or alkoxides in your synthesis, it can potentially react with biological nucleophiles (proteins/DNA) upon exposure. This drives its classification as a Skin/Eye Irritant (H315, H319) and a Respiratory Irritant (H335) .[1]
-
Handling Implication: Your PPE strategy must prevent contact with the solid dust (high concentration source) and the solution phase (enhanced skin permeation).
Risk Assessment & GHS Profile
| Hazard Class | GHS Code | Hazard Statement | Operational Translation |
| Acute Toxicity | H302 | Harmful if swallowed.[2][3] | Do not touch. Hand-to-mouth transfer is the primary risk vector here. |
| Skin Irritation | H315 | Causes skin irritation.[1][2][4] | Barrier integrity. The chlorine group makes this a potential sensitizer over time. |
| Eye Irritation | H319 | Causes serious eye irritation.[1][5] | Dust control. Fine powder can dissolve in tear film, creating a corrosive local environment. |
| STOT - SE | H335 | May cause respiratory irritation.[1][3] | Inhalation risk. All weighing must occur under negative pressure. |
Personal Protective Equipment (PPE) Matrix
Do not rely on a "one size fits all" approach. Select PPE based on the physical state of the reagent.
Scenario A: Handling Pure Solid (Weighing/Transfer)
-
Engineering Control (Primary): Chemical Fume Hood or Powder Weighing Station.
-
Hand Protection:
-
Primary:Nitrile Gloves (Minimum 5 mil thickness).
-
Protocol: Double-gloving is recommended. Change outer gloves immediately if dust contamination is visible.
-
-
Eye Protection: Chemical Safety Goggles (tight-fitting) are superior to safety glasses to prevent airborne dust entry.
-
Respiratory: If fume hood work is impossible (not recommended), use a P100 particulate respirator .
Scenario B: Handling in Solution (Reaction/Work-up)
-
Risk Factor: Solvents (DCM, DMF, DMSO) act as vehicles, carrying the chloropyrazine through the skin barrier.
-
Hand Protection:
-
If solvent is DCM (Dichloromethane):Silver Shield / Laminate gloves or Double Nitrile (change every 15 mins). Standard nitrile degrades rapidly in DCM.
-
If solvent is Methanol/Ethyl Acetate: Standard Nitrile is acceptable.
-
-
Eye Protection: Safety Glasses with side shields (splash goggles preferred).
Operational Workflow: Step-by-Step
Phase 1: Preparation
-
Verify Ventilation: Ensure Fume Hood face velocity is 80–100 fpm.
-
Static Control: Pyrazine powders can be static-prone. Use an anti-static gun or ionizer bar if the powder flies during spatula transfer.
-
Staging: Place a disposable weighing boat inside a secondary container (clean beaker) before taring the balance. This catches any stray grains.
Phase 2: Active Handling
-
Weighing: Open the container only inside the hood.
-
Transfer: Dissolve the solid immediately into the reaction solvent to minimize the duration of the "dust hazard" phase.
-
Spill Check: Inspect the balance area with a UV lamp (many heterocycles fluoresce) or visual check for yellow/off-white dust.
Phase 3: Cleanup
-
Decontamination: Wipe all surfaces with a soap/water solution, followed by an alcohol wipe.
-
Glove Removal: Use the "beak method" (pulling one glove off inside the other) to ensure the outside of the glove never touches skin.
Decision Logic: PPE Selection
The following decision tree illustrates the logic for selecting glove materials based on the carrier solvent, which is the critical variable in solution-phase handling.
Figure 1: PPE Selection Logic based on physical state and carrier solvent.
Emergency Response & Spill Management
Spill Response Protocol (Dry Powder):
-
Isolate: Evacuate the immediate area (3 meters).
-
PPE Up: Don goggles, double nitrile gloves, and a lab coat.
-
Contain: Do not sweep dry dust (creates aerosols). Cover with a wet paper towel (water or PEG-400) to dampen the powder.
-
Collect: Scoop the damp material into a wide-mouth jar.
-
Clean: Wash surface with 5% surfactant solution.
First Aid:
-
Eye Contact: Flush immediately for 15 minutes.[6] The chlorine substituent can hydrolyze to form HCl in the eye, causing rapid damage.
-
Skin Contact: Wash with soap and water.[1][3][4] Avoid using alcohol or acetone on skin, as this may drive the chemical deeper into the dermis.
Disposal & Waste Management
Proper disposal is critical to prevent downstream environmental toxicity.
| Waste Stream | Classification | Instructions |
| Solid Waste | Hazardous Solid | Double-bag in clear polyethylene. Label as "Toxic Solid / Irritant." |
| Reaction Mixtures | Halogenated Organic | Even if the solvent is non-halogenated, the presence of the chloropyrazine mandates the "Halogenated" stream to prevent issues in incineration. |
| Aqueous Waste | Toxic Aqueous | Do not pour down the drain.[3] Collect in "Aqueous Waste with Toxic Organics" drum. |
Incompatibility Warning: Do not mix waste containing this compound with strong oxidizers (e.g., Nitric Acid, Peroxides).[6] The amine functionality can form unstable N-oxides or nitro-compounds, and the chloropyrazine ring can release toxic chloramines under oxidative stress.
References
-
Temple University EHRS . (n.d.). Halogenated Solvents and Organic Waste Management. Retrieved from [Link]
-
PubChem . (n.d.). Compound Summary: Chloropyrazine Derivatives. National Library of Medicine. Retrieved from [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
